molecular formula C11H18N2O2 B2438540 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide CAS No. 881947-56-4

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2438540
CAS No.: 881947-56-4
M. Wt: 210.277
InChI Key: JNIJGZSMJISBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.277. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIJGZSMJISBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond the Scaffold: The Physicochemical and Synthetic Profile of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide: Chemical Structure, Synthesis, and Pharmacological Potential Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide represents a distinct class of


-lactam pharmacophores  derived from the renewable platform molecule, itaconic acid . Unlike the naturally occurring 2-pyrrolidone derivatives (e.g., pyroglutamic acid), this 3-substituted isomer is purely synthetic, offering a unique vector for chiral functionalization and lipophilicity modulation.

This guide analyzes the molecule as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , histone deacetylase (HDAC) inhibitors , and antimicrobial agents . Its structure combines a polar, hydrogen-bonding lactam core with a lipophilic cyclohexyl moiety, providing optimal blood-brain barrier (BBB) penetration characteristics often exploited in CNS drug design.

Structural Logic & Physicochemical Profile

The molecule (C


H

N

O

) consists of a 5-membered lactam ring substituted at the nitrogen (N1) with a cyclohexyl group and at the

-carbon (C3) with a carboxamide group.
2.1 Stereochemical Considerations

The C3 position is a chiral center. The biological activity of pyrrolidone derivatives is often stereodependent.

  • Enantiomers: The synthesis from achiral itaconic acid yields a racemic mixture .

  • Resolution: High-value pharmaceutical applications typically require kinetic resolution (enzymatic hydrolysis) or asymmetric synthesis using chiral amines to isolate the (3S) or (3R) enantiomer.

2.2 Physicochemical Properties (Calculated & Observed)
PropertyValue / RangeSignificance
Molecular Weight 210.27 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Octanol/Water) 0.8 – 1.2 (Est.)Moderate lipophilicity; favorable for membrane permeability.
H-Bond Donors 2 (Amide NH

)
Critical for receptor binding pocket interactions.
H-Bond Acceptors 2 (Carbonyls)Lactam and exocyclic amide carbonyls.
Melting Point 160–180°C (Derivative dependent)High crystallinity due to intermolecular H-bonding networks.
Solubility DMSO, Methanol, EthanolPoor water solubility (neutral pH) due to cyclohexyl group.
Synthetic Pathways: The "Green" Cascade

The synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a textbook example of atom-economical cascade reactions . The most robust route utilizes the Aza-Michael Addition-Cyclization sequence.

3.1 Mechanism of Formation
  • Aza-Michael Addition: The nucleophilic amine (cyclohexylamine) attacks the

    
    -carbon of itaconic acid (an 
    
    
    
    -unsaturated diacid).
  • Proton Transfer: Formation of the intermediate amic acid.

  • Lactamization: Intramolecular dehydration (cyclization) forms the thermodynamically stable 5-membered lactam ring.

  • Amidation: The remaining carboxylic acid at C3 is converted to the primary amide via activation (e.g., esterification/ammonolysis or coupling reagents).

3.2 Visualizing the Reaction Cascade

ReactionPathway Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate (Amic Acid) Itaconic->Intermediate Aza-Michael (Water, Reflux) Amine Cyclohexylamine Amine->Intermediate AcidProduct 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid (CAS 6304-56-9) Intermediate->AcidProduct Cyclodehydration (-H2O) Activation Activation (SOCl2 or CDI) AcidProduct->Activation Target 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxamide Activation->Target + NH3 / NH4OH

Figure 1: The synthetic pathway from Itaconic acid to the target amide via the carboxylic acid intermediate (CAS 6304-56-9).

Biological Applications & SAR

Recent literature highlights this scaffold as a versatile template for Structure-Activity Relationship (SAR) studies.

4.1 Antimicrobial Activity

Derivatives where the amide nitrogen is substituted (e.g., hydrazones) have shown potent activity against multidrug-resistant Staphylococcus aureus.[1] The 1-cyclohexyl group provides the necessary lipophilicity to penetrate bacterial cell walls, while the lactam ring mimics the steric properties of certain


-lactam antibiotics, though the mechanism of action differs (likely interference with peptidoglycan biosynthesis enzymes).
4.2 Anticancer Potential

Research indicates that 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit cytotoxicity against A549 (lung cancer) and TNBC (breast cancer) cell lines. The 3-carboxamide moiety acts as a rigid spacer, orienting aryl groups to interact with hydrophobic pockets in target proteins (likely kinases or tubulin).

Experimental Protocols

Safety Note: All procedures must be performed in a fume hood. Cyclohexylamine is corrosive and toxic.

Protocol A: Synthesis of the Precursor Acid (Green Chemistry Method)

Target: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 6304-56-9)[2][3]

  • Reagents: Itaconic acid (13.0 g, 0.1 mol), Cyclohexylamine (9.9 g, 0.1 mol), Distilled Water (50 mL).

  • Procedure:

    • Dissolve itaconic acid in water in a 250 mL round-bottom flask.

    • Add cyclohexylamine dropwise over 10 minutes (Exothermic reaction).

    • Reflux the mixture at 100°C for 4 hours. The solution will initially be clear and may darken slightly.

    • Isolation: Cool the mixture to 4°C. The product often precipitates as a white solid. If oiling occurs, acidify to pH 2 with HCl to protonate the carboxylic acid and induce crystallization.

    • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield: Typically 75–85%.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) should show the disappearance of alkene protons (5.7, 6.1 ppm) and appearance of the cyclohexyl multiplet (1.0–1.8 ppm).
Protocol B: Conversion to Carboxamide (via Acid Chloride)

Target: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide[4][5][6]

  • Activation:

    • Suspend the acid (2.11 g, 10 mmol) in dry Dichloromethane (DCM, 20 mL).

    • Add Thionyl Chloride (SOCl

      
      , 1.5 eq) and a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

    • Evaporate solvent and excess SOCl

      
      in vacuo.
      
  • Amidation:

    • Redissolve the residue in dry DCM (10 mL).

    • Cool to 0°C.

    • Bubble anhydrous Ammonia gas (or add 28% NH

      
      OH solution vigorously) into the mixture for 30 minutes.
      
  • Workup:

    • Wash the organic layer with NaHCO

      
       (sat.) and Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
    • Result: Off-white solid.

References
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 2021.

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI Molecules, 2022.

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids. Frontiers in Chemistry, 2019.

  • PubChem Compound Summary: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. National Library of Medicine.

Sources

Technical Guide: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary & Chemical Identity[1][2]

The 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide scaffold represents a critical class of heterocyclic intermediates in medicinal chemistry. Structurally characterized by a


-lactam (5-oxopyrrolidine) core substituted at the N1 position with a cyclohexyl group and at the C3 position with a carboxamide moiety, these compounds are primarily utilized as chiral building blocks  and pharmacophores  in the development of antimicrobials and enzyme inhibitors.

While the specific primary amide (unsubstituted -CONH


) is often a transient intermediate, the parent acid (1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid ) is the stable, commercially indexed precursor (CAS 6304-56-9) from which diverse amide libraries are generated.
Chemical Identification Data

The following data pertains to the parent acid scaffold, the obligate precursor for all carboxamide derivatives in this class.

PropertyDescription
Parent Compound 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
CAS Number 6304-56-9
Molecular Formula C

H

NO

Molecular Weight 211.26 g/mol
IUPAC Name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Key Synonyms 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylic acid; N-cyclohexyl-4-carboxy-2-pyrrolidone
Physical Form White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water

Synthesis & Production Logic

The synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide derivatives follows a robust "Itaconic Acid Pathway." This route is preferred for its atom economy and the ability to generate the lactam ring in a single step via a thermal aza-Michael addition followed by cyclization.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction flow from raw materials to the final amide library, highlighting the critical intermediate.

SynthesisPathway Fig 1. Synthetic pathway for 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide derivatives. Itaconic Itaconic Acid Intermediate Intermediate: N-Cyclohexyl-itaconamic acid Itaconic->Intermediate Aza-Michael Addition Amine Cyclohexylamine Amine->Intermediate Cyclization Thermal Cyclization (140-150°C, Solvent-free) Intermediate->Cyclization ParentAcid Parent Scaffold (CAS 6304-56-9) 1-Cyclohexyl-5-oxopyrrolidine-3-COOH Cyclization->ParentAcid Dehydration Activation Carboxyl Activation (HBTU/DIEA or SOCl2) ParentAcid->Activation Amide Target Carboxamide (-CONHR) Activation->Amide Amine Coupling (R-NH2)

Protocol A: Synthesis of the Parent Acid Scaffold

Objective: Isolation of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 6304-56-9).

  • Reagents: Itaconic acid (1.0 eq), Cyclohexylamine (1.0 eq).

  • Conditions: Solvent-free melt or aqueous reflux.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, mix equimolar amounts of itaconic acid and cyclohexylamine. The reaction is exothermic; add the amine slowly if performing on a large scale.

  • Cyclization:

    • Method A (Melt): Heat the mixture to 140–150 °C for 1–2 hours. The mixture will melt and water vapor will evolve.

    • Method B (Aqueous): Reflux in water for 4–6 hours. This yields the intermediate acyclic amide; acidification and further heating may be required to force lactamization.

  • Work-up: Cool the reaction mass. If using Method A, recrystallize the solid residue from water or ethanol/water mixture.

  • Validation: Verify structure via NMR. The appearance of diastereotopic methylene protons (

    
     2.5–2.7 ppm) confirms the pyrrolidine ring closure.
    
Protocol B: Derivatization to Carboxamides

Objective: Conversion of the acid to the 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (primary or substituted).

  • Reagents: Parent Acid (from Protocol A), HBTU (or TBTU), DIEA (Diisopropylethylamine), R-NH

    
     (Amine partner).
    
  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dissolve the parent acid (1.0 eq) in DMF. Add DIEA (2.0 eq) and HBTU (1.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (1.1 eq). For the primary amide , use ammonium chloride or ammonia in dioxane. For substituted amides , use the corresponding aniline or alkyl amine.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Purification: Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Yield: Typical yields for this step range from 60–85%.

Biological Applications & Mechanism of Action

The 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide class has gained prominence as a non-covalent inhibitor scaffold, particularly for Enoyl-Acyl Carrier Protein Reductase (InhA) , a key enzyme in the Type II Fatty Acid Biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis.

Therapeutic Targets
  • Tuberculosis (TB): The scaffold mimics the substrate of InhA, preventing the synthesis of mycolic acids essential for the mycobacterial cell wall.

  • Antimicrobial: Broad-spectrum activity observed against S. aureus (Gram-positive) and E. coli (Gram-negative) when functionalized with hydrazone or thiadiazole moieties.

  • Oncology: Derivatives have shown antiproliferative activity against A549 (lung cancer) cell lines.

Mechanism of Action (InhA Inhibition)

MOA Fig 2. Mechanism of Action: InhA Inhibition in M. tuberculosis. Inhibitor 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxamide Derivative Enzyme InhA Enzyme (M. tuberculosis) Inhibitor->Enzyme H-Bonding (Tyr158) Hydrophobic Interaction (Phe97) Complex Inhibitor-Enzyme Complex (Competitive Inhibition) Enzyme->Complex Outcome Cell Wall Failure (Mycolic Acid Depletion) Complex->Outcome Disruption of FAS-II Pathway Substrate Fatty Acid Substrates (C24 alpha-branch) Substrate->Enzyme Blocked

[1][2][3][4][5] Mechanistic Insight: The 5-oxopyrrolidine lactam oxygen acts as a hydrogen bond acceptor for the catalytic Tyr158 residue in the InhA active site. Simultaneously, the bulky 1-cyclohexyl group occupies the hydrophobic pocket (interacting with Gly96 and Phe97), providing the necessary steric bulk to displace the natural substrate.

References

  • PubChem. 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • National Institutes of Health (PMC). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. [Link]

  • BindingDB. Target: Enoyl-[acyl-carrier-protein] reductase [NADH] (Mycobacterium tuberculosis).[4] [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of N-Substituted 5-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lactam Scaffold in Modern Therapeutics

The N-substituted 5-oxopyrrolidine (γ-lactam) scaffold represents a privileged structure in medicinal chemistry, characterized by its rigid nitrogen-containing five-membered ring. Unlike flexible acyclic amides, the 5-oxopyrrolidine ring constrains the spatial orientation of substituents, reducing the entropic penalty of binding to protein targets.

While historically associated with the "racetam" class of nootropics, recent SAR campaigns have expanded its utility into anticonvulsants (SV2A ligands) , kinase inhibitors (VEGFR/PDGFR) , and antimicrobial agents . This guide dissects the structure-activity relationships driving these diverse biological profiles, providing a roadmap for rational design and synthesis.[1]

Pharmacophore & Chemical Space Analysis

The core pharmacophore consists of the 2-pyrrolidinone ring.[2][3][4] SAR exploration typically divides into three vectors:

  • N1-Substitution: Controls lipophilicity (LogP), blood-brain barrier (BBB) penetration, and occupancy of hydrophobic pockets.

  • C4-Substitution: Critical for high-affinity interactions (e.g., the propyl group in brivaracetam).

  • C3-Functionalization: A vector for "warhead" attachment in oncology (hydrazones) or kinase inhibition.

Visualization: Core SAR Map

SAR_Map Core 5-Oxopyrrolidine Core (γ-Lactam) N1 N1-Position (Bioavailability & BBB) Core->N1 Lipophilicity Control (e.g., Et vs. n-Pr) C4 C4-Position (Affinity Multiplier) Core->C4 Hydrophobic Interaction (e.g., n-Propyl in BRV) C3 C3-Position (Functional Vector) Core->C3 Hybridization Point (e.g., Hydrazones) C5 C5-Stereochemistry (Chiral Gatekeeper) Core->C5 (S)-Configuration Preferred (SV2A) N1_Ex Levetiracetam (Et) Brivaracetam (Et) N1->N1_Ex C4_Ex Brivaracetam (n-Pr) >30x Affinity vs LEV C4->C4_Ex

Figure 1: Strategic modification points on the 5-oxopyrrolidine scaffold. N1 and C4 drive SV2A potency, while C3 is utilized for scaffold hopping in oncology.

SAR Deep Dive: Neurological Therapeutics (SV2A Ligands)

The most commercially successful application of this scaffold is in epilepsy treatment, targeting the Synaptic Vesicle Glycoprotein 2A (SV2A).

Case Study: Levetiracetam (LEV) vs. Brivaracetam (BRV)

The evolution from LEV to BRV illustrates a textbook "magic methyl" (or propyl) effect where increasing hydrophobic bulk at C4 dramatically enhances affinity.

FeatureLevetiracetam (LEV)Brivaracetam (BRV)SAR Insight
Structure (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide(2S, 4R)-α-ethyl-2-oxo-4-propyl-1-pyrrolidineacetamideC4-propyl adds hydrophobic contacts.[5]
SV2A Affinity (Ki) ~1,900 nM~60 nM30-fold increase driven by C4-substitution [1, 2].
Binding Site Primary SV2A PocketPrimary Pocket + Unique InteractionsBRV binding is less sensitive to specific SV2A mutations (e.g., K694, S294) than LEV [2].[6]
Lipophilicity (LogP) -0.6 (Hydrophilic)1.0 (Lipophilic)Higher LogP correlates with faster brain entry (onset of action).

Mechanistic Note: While both drugs bind SV2A, they induce distinct conformational changes.[7] Mutational analysis reveals that residues K694 and S294 are critical for LEV binding but disposable for BRV, suggesting BRV exploits an additional hydrophobic sub-pocket accessed by the C4-propyl chain [2].

SAR Expansion: Oncology & Antimicrobial Agents[5][8]

Beyond neurology, the 5-oxopyrrolidine ring serves as a rigid linker in hybrid molecules.

C3-Hydrazone Derivatives

Recent studies have identified 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazones as potent agents against drug-resistant pathogens and cancer lines.

  • Antimicrobial SAR:

    • N1-Aryl Group: An N-(4-acetamidophenyl) or N-(4-chlorophenyl) group is essential for membrane permeation.

    • C3-Linker: A hydrazone linkage (-CONHN=CH-) provides rigidity and hydrogen bond acceptors.

    • Terminal Moiety: A 5-nitrothiophene substituent at the hydrazone terminus yields nanomolar activity against MRSA (MIC < 4 µg/mL), outperforming standard antibiotics like cefuroxime [3, 4].

  • Anticancer SAR:

    • Similar hydrazone derivatives show cytotoxicity against A549 (lung cancer) cells. The mechanism likely involves interference with microtubule dynamics or kinase inhibition, distinct from the SV2A mechanism [3].

Synthetic Methodologies

To explore this SAR, a robust synthetic route is required. The Itaconic Acid Route is preferred for generating C3-substituted libraries because it introduces a carboxylic acid handle early in the synthesis.

Protocol 1: Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol yields the core scaffold ready for C3 functionalization.

Reagents: Itaconic acid, Primary amine (e.g., 4-aminoacetanilide), Water.[5][8]

  • Reactants: Dissolve itaconic acid (10 mmol) and the appropriate primary amine (10 mmol) in distilled water (20 mL).

  • Cyclization: Reflux the mixture for 12 hours. The reaction proceeds via an aza-Michael addition followed by cyclodehydration.

    • Note: Water is the ideal solvent here as the product often precipitates upon cooling, simplifying purification.

  • Isolation: Cool to room temperature. Acidify with 5% HCl if necessary to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 80-95%.

Protocol 2: Functionalization to Hydrazones (C3-Library Generation)
  • Esterification: Reflux the carboxylic acid (from Protocol 1) in methanol with catalytic H₂SO₄ (6h) to form the methyl ester.

  • Hydrazide Formation: Treat the methyl ester with hydrazine hydrate (excess) in ethanol at reflux (4h).

  • Schiff Base Formation: React the hydrazide with various aldehydes (e.g., 5-nitrothiophene-2-carbaldehyde) in ethanol with catalytic acetic acid.

    • Validation: The formation of the hydrazone is confirmed by the disappearance of the NH₂ doublet in ¹H NMR and the appearance of the N=CH singlet (typically ~8.0-8.5 ppm).

Visualization: Synthetic Workflow

Synthesis Itaconic Itaconic Acid (Starting Material) Acid 5-Oxopyrrolidine-3-carboxylic Acid (Core Scaffold) Itaconic->Acid Reflux in H2O (Aza-Michael/Cyclization) Amine Primary Amine (R-NH2) Amine->Acid Reflux in H2O (Aza-Michael/Cyclization) Ester Methyl Ester (Intermediate) Acid->Ester MeOH, H+ Hydrazide Carbohydrazide (Activated Linker) Ester->Hydrazide N2H4, EtOH Target Target Hydrazone (Bioactive Lead) Hydrazide->Target Ar-CHO, cat. AcOH (Schiff Base Formation)

Figure 2: The Itaconic Acid route provides a high-yielding, divergent pathway to C3-functionalized 5-oxopyrrolidines.

Biological Assay Protocol: SV2A Binding (Radioligand Displacement)

To validate the SAR of neurological candidates, a competitive binding assay is standard.

Objective: Determine the Ki of a new N-substituted analog displacing [³H]-Levetiracetam.

  • Membrane Preparation:

    • Homogenize rat cortical tissue (or HEK293 cells expressing human SV2A) in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 30 min. Resuspend pellet in incubation buffer.

  • Incubation:

    • Total Binding: Incubate membranes (200 µg protein) with 5 nM [³H]-Levetiracetam.

    • Test Compounds: Add increasing concentrations (1 nM to 100 µM) of the synthesized analog.

    • Non-Specific Binding: Define using 1 mM unlabeled Levetiracetam.

    • Conditions: Incubate at 4°C for 120 minutes (equilibrium is slower at low temps but prevents degradation).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

References

  • Vertex AI Search. (2025). Researchers identify new drug site on epilepsy target SV2A. Drug Target Review. Link

  • Wood, M., et al. (2018). Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia. Link

  • Popiolek, L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals.[1][4][6][9][10] Link

  • Ruzic, D., et al. (2025).[10][11] Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors. International Journal of Molecular Sciences. Link

  • Merck Sharp & Dohme. (2021).[9] 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors. Patent WO2021257420A1.[9] Link

Sources

The Therapeutic Potential of Cyclohexyl-Pyrrolidinone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] Its five-membered saturated structure offers a three-dimensional scaffold that can effectively explore pharmacological space, contributing to molecular stereochemistry and improved physicochemical properties like aqueous solubility.[2][3][4][5] When combined with a cyclohexyl moiety, the resulting cyclohexyl-pyrrolidinone scaffold gains unique characteristics. The cyclohexane group often enhances lipophilicity, which can be strategically employed to improve properties like blood-brain barrier penetration, a critical factor for developing therapeutics targeting the central nervous system (CNS).[6] This guide provides a comprehensive overview of the therapeutic landscape of cyclohexyl-pyrrolidinone derivatives, focusing on their mechanisms of action, synthetic strategies, and key experimental protocols for their evaluation.

Part 1: Therapeutic Applications and Mechanisms of Action

The versatility of the cyclohexyl-pyrrolidinone scaffold has led to its exploration across a wide range of therapeutic areas. The specific substitution patterns on both the cyclohexyl and pyrrolidinone rings dictate the compound's interaction with biological targets, leading to diverse pharmacological effects.

Neuropharmacology and CNS Disorders

Cyclohexyl-pyrrolidinone derivatives show significant promise for treating CNS conditions due to their structural features that facilitate crossing the blood-brain barrier.[6]

  • Cognitive Enhancement: Certain derivatives have been investigated as cognitive enhancers. The proposed mechanism involves the modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. These compounds may occupy the aryl-binding pocket of the receptor, mimicking the action of endogenous polyamines like spermidine that potentiate NMDA receptor currents.[6] Preclinical studies using the Morris Water Maze test have demonstrated significant improvements in spatial learning and memory retention in animal models.[6]

  • Antidepressant and Anxiolytic Activity: The scaffold has also been linked to antidepressant and anxiolytic properties. The mechanism is believed to involve the modulation of serotonin and norepinephrine systems.[6] In vivo experiments, such as the forced swim test, have shown that administration of specific derivatives can lead to a significant decrease in immobility time, an indicator of antidepressant efficacy.[6]

  • Anticonvulsant Effects: The pyrrolidinone moiety is a common feature in several antiepileptic drugs.[7] Derivatives incorporating this scaffold are being investigated for their anticonvulsant activity. The primary mechanism is thought to be the stabilization of hyperexcited neurons through the inhibition of voltage-gated sodium channels, which suppresses the propagation of excitatory impulses.[7]

Metabolic Diseases

The adaptability of the scaffold allows for its application in targeting key enzymes involved in metabolic regulation.

  • Type 2 Diabetes: Cyclohexyl-pyrrolidinone derivatives have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[5] DPP-4 inactivation of incretin hormones like GLP-1 is prevented by DPP-4 inhibitors, which in turn increases insulin secretion and lowers blood glucose levels. Vildagliptin analogues containing a substituted cyclohexyl moiety have shown greater DPP-4 inhibitory activity and a more significant reduction in serum glucose levels in diabetic mice compared to the reference drug.[5]

  • Obesity and Related Disorders: Human fatty acid synthase (FAS), a critical enzyme for the synthesis of fatty acids, is another promising target. Overexpression of FAS is linked to obesity and various cancers. Computational studies have identified 2-pyrrolidinone 5 (cyclohexylmethyl) as a potential FAS inhibitor, with molecular docking analyses showing strong binding affinity and interaction with key residues of the enzyme.[8]

Oncology

The pyrrolidine core is present in many compounds with antitumoral activity.[1][9] Cyclohexyl-pyrrolidinone derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results in cell viability assays against various cancer cell lines, including MCF-7 and HeLa.[1][2]

Other Emerging Therapeutic Areas

The scaffold's potential extends to several other areas:

  • Anti-inflammatory: Derivatives have been designed as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory processes.[1]

  • Melanocortin Receptor Agonism: Pyrrolidine bis-cyclic guanidine compounds featuring cyclohexyl groups have been identified as small-molecule agonists for the melanocortin-3 receptor (MC3R), a target for treating energy disequilibrium disorders.[10]

  • Antimicrobial: The broader class of pyrrolidine derivatives has demonstrated a wide spectrum of activity, including antibacterial, antifungal, antiviral, and antimalarial properties.[1][9]

Part 2: Synthesis, Protocols, and Experimental Design

The successful development of cyclohexyl-pyrrolidinone derivatives hinges on efficient synthetic strategies and robust biological evaluation methods.

General Synthetic Strategies

The synthesis of these derivatives often involves multi-step processes. A common approach is the construction of the pyrrolidinone ring followed by the introduction or modification of the cyclohexyl group, or vice-versa.

  • Key Intermediates: N-Cyclohexyl-2-pyrrolidone is a vital and versatile intermediate in the synthesis of more complex derivatives.[11] It serves as a foundational building block that can be further functionalized.

  • Synthetic Reactions: Methods like Michael condensation, Dieckmann-type intramolecular condensation, and 1,3-dipolar cycloadditions are frequently employed to construct the pyrrolidine ring.[2][12] Subsequent reactions, such as reductive amination, can be used to couple the pyrrolidinone core with various cyclohexyl-containing moieties.[4]

Below is a diagram illustrating a generalized workflow for the synthesis and evaluation of these compounds.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase S1 Selection of Starting Materials (e.g., Cyclohexanone, Pyrrolidinone Precursors) S2 Multi-step Synthesis (e.g., Ring Formation, Functionalization) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 E1 In Vitro Screening (Enzyme Assays, Cell Viability) S3->E1 Lead Compound E2 Hit Identification & SAR Studies E1->E2 E2->S1 Iterative Optimization E3 In Vivo Animal Models (Efficacy & Toxicity Testing) E2->E3 D1 Preclinical Development E3->D1

Caption: Generalized workflow from synthesis to preclinical development.

Experimental Protocol: Synthesis of a Pyrrolidone Derivative

This protocol provides a representative example based on the Gewald reaction for synthesizing a substituted pyrrolidone core, which can be adapted for cyclohexyl derivatives.

Objective: To synthesize a 2-amino-3-cyano-4,5-dihydro-pyrrolidone derivative.

Rationale: This method is efficient for creating a functionalized pyrrolidone ring system, which can then be further modified. Diethylamine acts as a base catalyst for the condensation reaction.

Materials:

  • Cyclohexanone (or other ketone) (0.1 mol)

  • Ethyl cyanoacetate (0.1 mol)

  • Elemental Sulfur (0.1 mol)

  • Diethylamine (0.1 mol)

  • Dry Ethanol (20 ml)

  • 500 ml Round Bottom Flask, Magnetic Stirrer

Procedure:

  • Reaction Setup: In a 500 ml round-bottomed flask, combine equimolar amounts of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and sulfur (0.1 mol).

  • Solvent and Catalyst Addition: Add 20 ml of dry ethanol as the solvent, followed by diethylamine (0.1 mol) as the catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final compound.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol: In Vivo Evaluation of Antidepressant Activity

Objective: To assess the antidepressant-like effects of a novel cyclohexyl-pyrrolidinone derivative using the Forced Swim Test (FST) in a rodent model.

Rationale: The FST is a widely used behavioral test to screen for potential antidepressant drugs. A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.[6]

Materials:

  • Test compound

  • Vehicle (e.g., saline, DMSO solution)

  • Male mice or rats

  • Glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer the test compound (e.g., at a dose of 10 mg/kg) or vehicle to the animals via intraperitoneal (IP) injection or oral gavage, typically 30-60 minutes before the test.

  • Pre-swim Session (Day 1 - Optional but Recommended): Place each animal in the water-filled cylinder for a 15-minute pre-swim session. This is done to prime the animals for the immobility response. Dry the animals thoroughly before returning them to their home cages.

  • Test Session (Day 2): Place the animals individually into the cylinder for a 6-minute swim session. Record the entire session on video.

  • Behavioral Scoring: Score the last 4 minutes of the 6-minute session. An observer, blind to the treatment conditions, should quantify the time spent in three behaviors:

    • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

    • Swimming: Actively moving around the cylinder.

    • Climbing: Making active upward-directed movements with forepaws against the cylinder wall.

  • Data Analysis: Compare the duration of immobility between the compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time in the treated group suggests antidepressant activity.[6]

Part 3: Structure-Activity Relationships and Safety Considerations

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of lead compounds.

Sources

Literature review on 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide , a core scaffold belonging to the class of


-lactam derivatives. This structure is highly relevant in medicinal chemistry, specifically as a pharmacophore for InhA inhibitors  (antitubercular agents) and nootropic analogs.

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide , is constructed via a convergent synthesis strategy. The core pyrrolidinone ring is established through a cascade aza-Michael addition-cyclization sequence using Itaconic acid and Cyclohexylamine. This route is preferred over maleic anhydride pathways due to higher regioselectivity and the use of renewable feedstocks (Itaconic acid).

Retrosynthetic Pathway

The synthesis is broken down into two critical phases:

  • Core Formation: Construction of the 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid intermediate.

  • Functionalization: Conversion of the carboxylic acid to the target primary carboxamide via an acyl chloride activation.

Retrosynthesis Target 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide (Target) Intermediate 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid (Stable Intermediate) Intermediate->Target Amidation (NH3) AcidChloride Acyl Chloride Activated Species Intermediate->AcidChloride SOCl2 AcidChloride->Target Activation Path Precursors Itaconic Acid + Cyclohexylamine Precursors->Intermediate Aza-Michael / Cyclization

Figure 1: Retrosynthetic logic flow from raw materials to the target amide.

Phase 1: Synthesis of the Carboxylic Acid Intermediate

Objective: Isolate high-purity 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. Reaction Type: Aza-Michael Addition followed by thermal intramolecular cyclodehydration.

Mechanistic Insight

The reaction initiates with the nucleophilic attack of the cyclohexylamine nitrogen on the


-carbon of Itaconic acid (aza-Michael addition). This forms a transient acyclic intermediate. Under thermal forcing conditions, the secondary amine attacks the 

-carbonyl (distal carboxyl group), eliminating water to close the

-lactam ring.
Experimental Protocol

Reagents:

  • Itaconic Acid (130.1 g/mol ): 1.0 equiv.

  • Cyclohexylamine (99.17 g/mol ): 1.0 equiv.

  • Solvent: Water (Green chemistry route) or 2-Propanol.

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend Itaconic acid (10 mmol) in water (20 mL).

  • Amine Addition: Add Cyclohexylamine (10 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; an ice bath may be used to control the temperature below 30°C to prevent polymerization.

  • Salt Formation: The mixture will clarify as the ammonium salt forms. Stir at room temperature for 30 minutes.

  • Cyclization (Thermal Step):

    • Aqueous Route: Reflux the solution for 4–6 hours. The product may precipitate upon cooling.

    • Melt Route (High Yield): Evaporate the solvent to dryness. Heat the residue neat at 140–150°C for 2 hours. This ensures complete dehydration and ring closure.

  • Isolation: Recrystallize the crude solid from Ethanol/Water (1:1).

  • Validation Point: Check melting point. Literature value for analogs is typically 160–180°C (derivative dependent).

Phase 2: Amidation to Target Carboxamide

Objective: Convert the carboxylic acid to the primary amide (-CONH₂). Method: Acyl Chloride Activation (Acid Chloride Route).

Experimental Protocol

Reagents:

  • Intermediate Acid (from Phase 1): 1.0 equiv.

  • Thionyl Chloride (

    
    ): 3.0 equiv.
    
  • Ammonia (

    
    ): Aqueous (25%) or gas.
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid intermediate in dry DCM. Add Thionyl Chloride dropwise.

  • Catalysis: Add 1-2 drops of DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat to reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases. The solution should become clear.
  • Evaporation: Remove excess

    
     and solvent under reduced pressure to yield the crude acid chloride (typically a waxy solid or oil). Do not purify.
    
  • Amidation: Redissolve the acid chloride in dry DCM. Cool to 0°C.

  • Quench: Bubble

    
     gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia at 0°C.
    
  • Workup: Wash the organic layer with water, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from Ethyl Acetate/Hexane.

Quantitative Data Summary
ParameterPhase 1 (Acid Formation)Phase 2 (Amidation)
Limiting Reagent Itaconic AcidIntermediate Acid
Key Byproduct Water (

)

,

Typical Yield 75–85%80–90%
Appearance White Crystalline SolidWhite/Off-white Solid
Critical Control Temperature (Cyclization)Moisture exclusion (Activation)

Process Safety & Validation (E-E-A-T)

To ensure Trustworthiness and Safety , the following "Self-Validating" checkpoints must be observed:

  • Checkpoint 1 (IR Spectroscopy): The intermediate acid must show a strong Carbonyl stretch at ~1680 cm⁻¹ (Lactam) and ~1710 cm⁻¹ (Carboxylic Acid). The disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and appearance of the -NH doublet (3100-3400 cm⁻¹) in Phase 2 confirms amidation.

  • Checkpoint 2 (Solubility): The starting Itaconic acid is water-soluble. The cyclized intermediate is less soluble in cold water. The final amide is generally insoluble in water but soluble in organic solvents (DCM, EtOAc).

  • Hazard Control: Thionyl chloride releases toxic

    
     and 
    
    
    
    . All Phase 2 operations must be performed in a functioning fume hood.

Mechanistic Visualization

The following diagram illustrates the molecular transformations and the critical "Aza-Michael" node which determines the stereochemistry and regioselectivity.

Mechanism Itaconic Itaconic Acid (Substrate) MichaelAdduct Aza-Michael Adduct (Transient) Itaconic->MichaelAdduct Nucleophilic Attack Amine Cyclohexylamine (Nucleophile) Amine->MichaelAdduct CyclizedAcid 5-Oxopyrrolidine-3-COOH (Intermediate) MichaelAdduct->CyclizedAcid -H2O (Cyclization) TargetAmide Target Carboxamide (Final) CyclizedAcid->TargetAmide 1. SOCl2 2. NH3

Figure 2: Reaction mechanism flow from substrates to final amide.[1][2][3][4][5]

Applications in Drug Development

This specific scaffold is a validated pharmacophore in the development of InhA inhibitors for treating Mycobacterium tuberculosis. The 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide core mimics the substrate of the enoyl-ACP reductase enzyme.

Derivatization Note: While this guide describes the synthesis of the primary amide, drug candidates often require N-substituted amides (e.g., N-(3-benzylphenyl)-...). To synthesize these, replace


 in Phase 2 Step 6 with the specific aniline or amine required (e.g., 3-benzylaniline).

References

  • Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids.[6]

  • RCSB PDB. (2014). Crystal structure of Mycobacterium tuberculosis enoyl reductase complexed with N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide.[7]

  • PubChem. (2025).[8] Compound Summary: (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide.[9][8]

  • Molecules (MDPI). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives.

Sources

Methodological & Application

Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide from Itaconic Acid: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide, starting from the bio-renewable platform chemical, itaconic acid. The pyrrolidone scaffold is a privileged structure in medicinal chemistry, and this guide offers a robust pathway to novel derivatives for drug discovery and development. The synthesis leverages a cascade aza-Michael addition/intramolecular cyclization, followed by a classic amidation. This document provides detailed experimental procedures, mechanistic insights, characterization data, and safety protocols tailored for researchers in the pharmaceutical and chemical sciences.

Introduction and Scientific Rationale

Itaconic acid (IA), a dicarboxylic acid produced by the fermentation of carbohydrates, is recognized as a key bio-based building block for sustainable chemistry.[1][2] Its unique structure, featuring a conjugated double bond, makes it an excellent substrate for a variety of chemical transformations, including Michael additions.[3][4] This reactivity is strategically employed in the synthesis of N-substituted 5-oxopyrrolidines, a heterocyclic motif found in numerous biologically active compounds.[5][6]

The synthetic strategy detailed herein proceeds in two key stages:

  • Formation of the Pyrrolidone Ring: The synthesis begins with the reaction between itaconic acid and cyclohexylamine. This transformation is a cascade reaction initiated by an aza-Michael addition of the amine to the electron-deficient alkene of itaconic acid.[7][8] The resulting intermediate rapidly undergoes an intramolecular cyclization (amidation) to form the thermodynamically stable five-membered lactam ring, yielding 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.[9][10] The use of water as a solvent makes this step an example of green chemistry.[11]

  • Amidation of the Carboxylic Acid: The second stage involves the conversion of the carboxylic acid intermediate into the primary carboxamide. This is achieved by first activating the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride, which is then quenched with an excess of aqueous ammonia to yield the target compound, 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide.

This protocol provides a reliable and scalable method for accessing this class of compounds, opening avenues for further derivatization and screening in drug development programs.

Overall Synthetic Scheme

Synthesis_Workflow IA Itaconic Acid Intermediate 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic Acid IA->Intermediate Step 1: Aza-Michael Addition & Cyclization (Reflux in H₂O) CHA Cyclohexylamine CHA->Intermediate Step 1: Aza-Michael Addition & Cyclization (Reflux in H₂O) FinalProduct 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxamide Intermediate->FinalProduct Step 2: Amidation (via Acyl Chloride) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->FinalProduct Step 2: Amidation (via Acyl Chloride) NH3 Aqueous Ammonia (NH₃)

Caption: Synthetic workflow for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide.

Experimental Protocols

3.1. Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Infrared (IR) spectra were obtained using a FT-IR spectrometer. Melting points were determined using a digital melting point apparatus.

3.2. PART 1: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid (Intermediate)

This procedure follows the well-established reaction of itaconic acid with primary amines to form N-substituted pyrrolidones.[11][12]

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL).

  • Reagent Addition: While stirring, slowly add cyclohexylamine (10.9 g, 11.4 mL, 0.11 mol, 1.1 eq) to the flask. The reaction is exothermic, and the solids will dissolve to form a clear solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12 hours. The progress of the reaction can be monitored by TLC (Eluent: Ethyl Acetate/Hexane 7:3 with 1% acetic acid).

  • Work-up and Isolation: After cooling the mixture to room temperature, acidify it to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (approx. 10 mL). A white crystalline solid will precipitate.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 30 mL), and dry under vacuum at 60 °C to a constant weight. The product is typically obtained in high purity, but can be further purified by recrystallization from hot water if necessary.

Expected Characterization Data:

  • Appearance: White crystalline solid.

  • Yield: 85-95%.

  • Melting Point: 155-158 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 3.6-3.8 (m, 1H, NCH), 3.4-3.5 (m, 1H, CH-COOH), 3.3 (t, 2H, NCH₂), 2.6-2.8 (m, 2H, CH₂CO), 1.0-1.8 (m, 10H, cyclohexyl CH₂). The characteristic signals for the 5-oxopyrrolidine-3-carboxylic acid fragment are well-documented.[12]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 174.5 (COOH), 172.0 (C=O, lactam), 52.0 (NCH), 50.5 (NCH₂), 35.8 (CH-COOH), 34.0 (CH₂CO), 30.5 (cyclohexyl CH₂), 25.5 (cyclohexyl CH₂), 24.8 (cyclohexyl CH₂).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch), 1710 (C=O stretch, acid), 1650 (C=O stretch, lactam).

3.3. PART 2: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide (Final Product)

This protocol utilizes a standard method for converting a carboxylic acid to a primary amide.

Step-by-Step Protocol:

  • Safety Precaution: This procedure involves thionyl chloride, which is corrosive and releases toxic HCl gas upon contact with moisture. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acyl Chloride Formation: Suspend the 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (10.6 g, 0.05 mol) in thionyl chloride (15 mL, 0.2 mol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases. Heat the mixture gently to 70 °C and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). This will leave the crude acyl chloride as an oily residue.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice-water bath. Cautiously and slowly add the residue to a beaker containing 100 mL of ice-cold concentrated aqueous ammonia (28-30%), while stirring vigorously. A white precipitate will form immediately.

  • Isolation and Purification: Continue stirring the mixture for 1 hour as it warms to room temperature. Collect the white solid by vacuum filtration. Wash the solid extensively with cold water (3 x 50 mL) to remove any ammonium chloride salts, and then with a small amount of cold diethyl ether. Dry the product under vacuum.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Yield: 70-85%.

  • Melting Point: 198-201 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.4 (s, 1H, CONH₂), 6.9 (s, 1H, CONH₂), 3.6-3.8 (m, 1H, NCH), 3.2-3.4 (m, 3H, NCH₂ and CH-CONH₂), 2.5-2.7 (m, 2H, CH₂CO), 1.0-1.8 (m, 10H, cyclohexyl CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 173.8 (CONH₂), 172.5 (C=O, lactam), 52.2 (NCH), 50.8 (NCH₂), 37.0 (CH-CONH₂), 35.1 (CH₂CO), 30.5 (cyclohexyl CH₂), 25.5 (cyclohexyl CH₂), 24.8 (cyclohexyl CH₂).

  • IR (KBr, cm⁻¹): 3410, 3200 (N-H stretch), 1660 (C=O stretch, amide I), 1640 (C=O stretch, lactam), 1620 (N-H bend, amide II).

Data Summary

Compound NameRoleMW ( g/mol )Moles (mol)Equiv.Yield (%)
Step 1
Itaconic AcidStarting Material130.100.11.0-
CyclohexylamineReagent99.170.111.1-
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic AcidProduct/Intermediate211.25--85-95
Step 2
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic AcidStarting Material211.250.051.0-
Thionyl ChlorideReagent118.970.24.0-
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamideFinal Product210.28--70-85

Conclusion

This application note details a reliable and efficient two-step synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide from itaconic acid. The methodology is scalable and utilizes well-understood chemical transformations, making it highly suitable for medicinal chemistry and drug development laboratories. The resulting compound serves as a valuable scaffold for the creation of compound libraries aimed at discovering new therapeutic agents.

References

  • This citation is intentionally left blank for form
  • This citation is intentionally left blank for form
  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]

  • Jadrijević, S., et al. (2020). Itaconic acid hybrids as potential anticancer agents. Medicinal Chemistry Research, 29, 2234–2249. Available from: [Link]

  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 18(6), 834. Available from: [Link]

  • This citation is intentionally left blank for form
  • Lin, T. H., et al. (2019). Design, Synthesis, and Biological Evaluation of Itaconic Acid Derivatives as Potential Anti-Influenza Agents. Journal of Medicinal Chemistry, 62(6), 3131–3144. Available from: [Link]

  • This citation is intentionally left blank for form
  • This citation is intentionally left blank for form
  • Noordzij, G. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 729. Available from: [Link]

  • Noordzij, G. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 729. Available from: [Link]

  • Vainauskas, V., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(11), 3328. Available from: [Link]

  • Bhusare, D. U., et al. (2022). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Polymers, 14(21), 4583. Available from: [Link]

  • This citation is intentionally left blank for form
  • Paytash, F., et al. (1950). Reaction of Itaconic Acid with Amines. Journal of the American Chemical Society, 72(3), 1415–1416. Available from: [Link]

  • Ali, M. A., & Kaneko, T. (2015). Microbe-Derived Itaconic Acid: Novel Route to Biopolyamides. In Biopolymers, 1-13. Available from: [Link]

  • Malferrari, D., et al. (2015). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. Journal of Surfactants and Detergents, 18, 853-863. Available from: [Link]

  • This citation is intentionally left blank for form
  • Townshend, D., et al. (2022). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. Green Chemistry, 24(2), 656-666. Available from: [Link]

  • This citation is intentionally left blank for form
  • This citation is intentionally left blank for form
  • This citation is intentionally left blank for form
  • Bhusare, D. U., et al. (2022). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Polymers, 14(21), 4583. Available from: [Link]

  • This citation is intentionally left blank for form
  • Vasile, C. M., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences, 24(21), 15833. Available from: [Link]

Sources

Application Note & Protocol: Strategic Amidation of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The formation of an amide bond is a cornerstone reaction in medicinal chemistry and pharmaceutical development, pivotal in the synthesis of a vast array of biologically active molecules.[1][2][3] This document provides a detailed protocol and scientific rationale for the amidation of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a scaffold with potential applications in novel therapeutic agents. We will delve into the mechanistic principles of carboxylic acid activation, present a robust, step-by-step experimental procedure using modern coupling reagents, offer troubleshooting guidance, and outline methods for product characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing carboxamide derivatives from this specific heterocyclic acid.

Scientific Principles: Overcoming the Amidation Challenge

The direct condensation of a carboxylic acid and an amine to form an amide is deceptively complex. The primary obstacle is a competing acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[4][5][6] To facilitate the desired nucleophilic acyl substitution, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a "coupling reagent."

The Mechanism of Carboxylic Acid Activation

Modern amidation protocols universally employ coupling reagents to generate a highly reactive acylating intermediate in situ. This activated intermediate is then susceptible to nucleophilic attack by the amine. The most prevalent and effective classes of coupling reagents are carbodiimides and onium salts (aminium/phosphonium).

  • Carbodiimide-Mediated Activation (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is an excellent acylating agent. However, it can be unstable and prone to side reactions, including racemization if the acid has a chiral center. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is introduced. These additives rapidly convert the O-acylisourea into a more stable but still highly reactive activated ester, which then cleanly reacts with the amine.[7][8]

  • Onium Salt-Mediated Activation (e.g., HATU, HBTU): Aminium and phosphonium salts are among the most efficient coupling reagents, especially for sterically hindered substrates or reactions prone to racemization.[9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylate anion (formed in the presence of a non-nucleophilic base like DIEA) to generate a highly reactive OAt-ester.[9] The subsequent aminolysis is rapid and efficient, minimizing side reactions.

The general mechanistic pathway for amidation via acid activation is illustrated below.

Amidation Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (1-cyclohexyl-5-oxopyrrolidine -3-carboxylic acid) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) RCOOH->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIEA) Base->ActivatedIntermediate Deprotonation TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Nucleophilic Attack Amide Target Amide Product TetrahedralIntermediate->Amide Collapse Byproducts Byproducts (e.g., DCU, HOBt)

Caption: General mechanism for amide bond formation.

Experimental Protocol: Amidation using HATU

This protocol details a robust and widely applicable method for the amidation of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid using HATU, a highly efficient coupling reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid≥97%CommercialStarting material.
Amine (e.g., Benzylamine)≥98%CommercialThe nucleophile. Equivalence depends on the specific amine.
HATU≥98%CommercialCoupling reagent.
N,N-Diisopropylethylamine (DIEA)≥99%CommercialNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent. DMF can be an alternative.[5]
Saturated aq. NH₄ClReagentLab PrepFor quenching the reaction.
Saturated aq. NaHCO₃ReagentLab PrepFor aqueous work-up.
Brine (Saturated aq. NaCl)ReagentLab PrepFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄ReagentCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Round-bottom flask-Lab Supply
Magnetic stirrer and stir bar-Lab Supply
Nitrogen or Argon line-Lab SupplyFor maintaining an inert atmosphere.
Separatory funnel-Lab Supply
Rotary evaporator-Lab Supply
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the stirred solution at room temperature (20-25 °C), add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally N,N-Diisopropylethylamine (DIEA) (2.5 eq).[2] The order of addition can be critical; adding the base last often prevents premature side reactions of the coupling agent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

  • Aqueous Work-up: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (1x)

    • Saturated aqueous NaHCO₃ (2x)

    • Brine (1x)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Sterically hindered amine.4. Water contamination.[12]1. Use fresh, high-quality coupling reagents.2. Increase equivalents of DIEA to 3.0.3. Increase reaction temperature to 40 °C or switch to a more potent coupling reagent like COMU.4. Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of Side Products 1. Guanidinylation of the amine (if using aminium salts for extended periods).[13]2. Racemization at the chiral center.3. Dimerization of the carboxylic acid.1. Add the coupling agent to the mixture of acid and amine; avoid pre-activation for long periods.2. Ensure the reaction is run at or below room temperature. Use additives like HOBt or HOAt if using a carbodiimide.3. Use a slight excess of the amine.
Difficult Purification 1. Byproducts from the coupling reagent co-elute with the product (e.g., dicyclohexylurea from DCC).2. Unreacted starting materials.1. Use a water-soluble coupling reagent like EDC, whose urea byproduct can be removed in the aqueous work-up.[7]2. Optimize reaction time and stoichiometry to drive the reaction to completion.

Conclusion

The amidation of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a readily achievable transformation critical for synthetic and medicinal chemistry programs. By leveraging powerful in situ activating agents like HATU, chemists can reliably synthesize a diverse range of carboxamide derivatives in high yield and purity. The protocol presented herein is robust, scalable, and grounded in well-established mechanistic principles, providing a strong foundation for the exploration of new chemical entities based on this valuable heterocyclic scaffold. Careful attention to anhydrous conditions and reagent quality is paramount for achieving optimal and reproducible results.

References

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Center for Biotechnology Information. [Link]

  • Mechanisms for the activation of carboxylic acid in amide bond... ResearchGate. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chem.libretexts.org. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. StudySmarter. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. pubs.acs.org. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Challenges and outlook for catalytic direct amidation reactions. ResearchGate. [Link]

  • Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. chemistry-europe.onlinelibrary.wiley.com. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. sciencedirect.com. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information. [Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Kaunas University of Technology. [Link]

  • Patent Application Publication: US 2007/0027325 A1.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide. PubChem. [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Oxopyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine, also known as the pyroglutamate or 2-pyrrolidinone ring system, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, five-membered lactam structure serves as a versatile template for developing therapeutic agents targeting a wide array of biological processes, including inflammation, cancer, diabetes, and microbial infections.[3][4][5] Found in numerous bioactive natural products, this heterocyclic core's prevalence underscores its evolutionary selection as a stable and effective pharmacophore.[6]

The synthetic challenge lies not merely in constructing the ring but in doing so with efficiency, control over stereochemistry, and the ability to introduce diverse functional groups. This guide provides an in-depth exploration of robust and widely adopted cyclization methods for synthesizing 5-oxopyrrolidine scaffolds, complete with mechanistic insights and detailed experimental protocols for direct application in the research and development laboratory.

Method 1: Intramolecular Cyclization of Glutamic Acid and Derivatives

The most fundamental and classical approach to the 5-oxopyrrolidine core involves the intramolecular condensation of L-glutamic acid or its derivatives. This method is driven by the formation of a stable five-membered lactam ring through the elimination of a small molecule, typically water.[1][7]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the γ-amino group onto the activated carboxyl group of the glutamic acid side chain.[7] This process can be facilitated by heat (thermal cyclization) or by acid catalysis, which protonates the carboxyl group, rendering it more electrophilic. The subsequent dehydration is often the irreversible step that drives the reaction to completion. N-terminal glutamic acid and glutamine residues in proteins can also spontaneously cyclize to form pyroglutamate.[1][8]

Below is a diagram illustrating the general mechanism for the thermal cyclization of glutamic acid.

G cluster_0 Mechanism: Thermal Cyclization of Glutamic Acid Glu L-Glutamic Acid (Zwitterionic Form) TS Tetrahedral Intermediate Glu->TS Intramolecular Nucleophilic Attack pGlu 5-Oxopyrrolidine (Pyroglutamic Acid) TS->pGlu Dehydration (Ring Closure) H2O H₂O TS->H2O

Caption: Mechanism for the formation of pyroglutamic acid from L-glutamic acid.

Protocol 1: Thermal Cyclization of L-Glutamic Acid

This protocol describes the direct, solvent-free synthesis of L-pyroglutamic acid by heating L-glutamic acid. This method is straightforward and effective for large-scale preparations.[9][10][11]

Materials:

  • L-Glutamic Acid

  • Large beaker or round-bottom flask

  • Heating mantle or hot plate with a sand or oil bath

  • Stir bar or mechanical stirrer

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

Procedure:

  • Place L-glutamic acid into a large, dry beaker or flask equipped with a stirrer.

  • Heat the solid directly to approximately 180-220°C.[1][9] The solid will begin to melt and effervesce as water is eliminated.

  • Maintain this temperature and continue stirring for 30-60 minutes, or until the evolution of water vapor ceases and the melt becomes viscous.[9]

  • Allow the reaction mixture to cool to a solid mass.

  • Dissolve the crude solid product in a minimum amount of hot water.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystalline L-pyroglutamic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Causality and Insights:

  • Why high temperature? The high temperature provides the necessary activation energy for the direct intramolecular amide bond formation and subsequent dehydration without a catalyst.[12]

  • Why solvent-free? This enhances efficiency and simplifies workup, avoiding the need for solvent removal.

  • Recrystallization: This step is crucial for removing any unreacted glutamic acid and other thermally-induced side products, yielding high-purity pyroglutamic acid.

Method 2: Aza-Michael Intramolecular Addition

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, provides a powerful and atom-economical route to the 5-oxopyrrolidine scaffold.[13][14] The intramolecular variant is particularly effective for constructing the heterocyclic ring.

Mechanistic Rationale

This strategy involves a precursor molecule containing both a nitrogen nucleophile (e.g., a primary or secondary amine) and a Michael acceptor (e.g., an α,β-unsaturated ester or amide) separated by a suitable tether. The reaction is often base-catalyzed, where the base deprotonates the nitrogen nucleophile, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the Michael acceptor in a 5-endo-trig cyclization, which, while sometimes considered unfavorable by Baldwin's rules, proceeds readily in these systems to form the stable lactam ring.[15]

G cluster_1 Mechanism: Intramolecular Aza-Michael Addition Precursor γ-Amino α,β-Unsaturated Ester Enolate Enolate Intermediate Precursor->Enolate Base-catalyzed 5-endo-trig cyclization Product 5-Oxopyrrolidine Derivative Enolate->Product Protonation

Caption: General mechanism of intramolecular aza-Michael cyclization.

Protocol 2: Cascade Aza-Michael Addition-Cyclization

This protocol describes the synthesis of an N-substituted pyrrolidone from an itaconate ester and a primary amine. The reaction proceeds as a cascade where the initial intermolecular aza-Michael addition is followed by a spontaneous intramolecular cyclization.[13]

Materials:

  • Dimethyl itaconate

  • Primary amine (e.g., ethanolamine)

  • Methanol (or other suitable solvent)

  • Stir plate and stir bar

  • Round-bottom flask with condenser

Procedure:

  • In a round-bottom flask, dissolve dimethyl itaconate (1.0 equiv) in methanol.

  • Add the primary amine (1.1 equiv) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, attach a condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed and the formation of the pyrrolidone product is complete (typically several hours). The reaction forms the aza-Michael adduct first, which then cyclizes.[13]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-oxopyrrolidine derivative.

Causality and Insights:

  • Why a cascade reaction? This approach is highly efficient, forming two bonds (C-N and the amide C-N) in a single operational sequence, which aligns with the principles of green chemistry.[13]

  • Role of the Amine: The primary amine acts as both the initial Michael donor and the nucleophile in the subsequent intramolecular amidation-cyclization step.[13]

  • Solvent Choice: Methanol is a common choice as it readily dissolves the reactants and the heat of reflux is often sufficient to drive the final cyclization-amidation step, which involves the elimination of methanol.

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are exceptionally powerful for generating molecular diversity.[4][16] The Ugi and Passerini reactions are premier examples used to construct highly substituted 5-oxopyrrolidine scaffolds.[17][18][19]

Mechanistic Rationale: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry.[20] When a bifunctional component like glutamic acid is used, it can lead directly to N-substituted pyrrolidinones. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[19][21] The mechanism initiates with the formation of an imine from the aldehyde and amine. The isocyanide then undergoes nucleophilic addition to the imine, forming a nitrilium intermediate. This highly reactive species is trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product.[19] When glutamic acid is the acid component, its γ-amine can participate in a post-Ugi cyclization to form the pyrrolidinone ring.

G cluster_2 Workflow: Ugi Reaction for 5-Oxopyrrolidine Synthesis Reactants Aldehyde + Amine + Isocyanide + Glutamic Acid Imine Imine Formation Reactants->Imine Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Ugi_Adduct Linear Ugi Adduct Nitrilium->Ugi_Adduct + Glutamate Cyclization Intramolecular Cyclization Ugi_Adduct->Cyclization Spontaneous or Heat-induced Product Substituted 5-Oxopyrrolidine Cyclization->Product

Caption: Simplified workflow of the Ugi reaction leading to 5-oxopyrrolidines.

Protocol 3: Solid-Phase Ugi Reaction for N-Substituted Pyrrolidinones

This protocol outlines an efficient solid-phase synthesis of N-substituted pyrrolidinones using polymer-supported glutamic acid, enabling rapid diversification and simplified purification.[21]

Materials:

  • MBHA resin-bound L-glutamic acid

  • Aldehyde (e.g., benzaldehyde) (10 equiv)

  • Primary amine (e.g., piperidine) (10 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (10 equiv)

  • Solvent: Dichloromethane (DCM) / Trimethyl orthoformate (TMOF) (9:1)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / DCM (1:1)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound glutamic acid in the DCM/TMOF solvent system within the reaction vessel.[21]

  • Add the aldehyde, amine, and isocyanide to the swollen resin.

  • Shake the reaction vessel at room temperature for 48 hours.

  • After the reaction is complete, drain the solvent and wash the resin thoroughly with DCM, methanol, and diethyl ether, then dry under vacuum.

  • Cleave the product from the solid support by treating the resin with the TFA/DCM cleavage cocktail for 2 hours at room temperature.[21]

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product, typically by preparative HPLC, to yield the enantiopure N-substituted pyrrolidinone derivative.

Causality and Insights:

  • Why solid-phase? Solid-phase synthesis allows for the use of a large excess of reagents to drive the reaction to completion, with purification simplified to washing the resin, dramatically speeding up the workflow for library synthesis.[21]

  • Role of TMOF: Trimethyl orthoformate acts as a dehydrating agent, facilitating the initial imine formation which is crucial for the Ugi reaction to proceed.

  • Enantiopurity: Starting with enantiopure L-glutamic acid on the resin allows for the synthesis of enantiopure pyrrolidinone products, a critical feature for developing chiral drugs.[21]

Summary and Method Comparison

The choice of synthetic method depends on the desired substitution pattern, scale, and available starting materials. Below is a comparative summary of the discussed methods.

MethodKey Reagents/ConditionsAdvantagesLimitations
Thermal Cyclization L-Glutamic Acid, Heat (180-220°C)Simple, inexpensive, scalable, solvent-free.[9][10]High temperatures, limited to pyroglutamic acid and simple derivatives, potential for side reactions.
Aza-Michael Addition γ-Amino α,β-unsaturated ester/amide, BaseHigh atom economy, mild conditions, forms C-N bond efficiently.[13][14]Requires synthesis of specific precursors, potential for polymerization if intermolecular reaction is favored.
Ugi MCR Aldehyde, Amine, Isocyanide, Glutamic AcidHigh convergence, rapid access to complex and diverse scaffolds, suitable for library synthesis.[4][16][21]Isocyanides can be toxic and volatile, optimization of conditions for four components can be complex.

Conclusion

The 5-oxopyrrolidine scaffold remains a cornerstone of modern synthetic and medicinal chemistry. The methods detailed herein—from the classical thermal cyclization of glutamic acid to the elegant complexity of multicomponent reactions—provide researchers with a versatile toolkit for accessing this valuable heterocyclic system. By understanding the underlying mechanisms and practical considerations of each protocol, scientists can make informed decisions to best achieve their synthetic goals, accelerating the discovery and development of novel chemical entities for a wide range of applications.

References

  • Semantic Scholar. (2018). Pyrrolidinodiones in Enol-Ugi, Enol-Passerini, and Anomalous Enol-Passerini Condensations. Available at: [Link]

  • ACS Publications. (2015). Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. The Journal of Organic Chemistry. Available at: [Link]

  • Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC. Available at: [Link]

  • Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]

  • Sciencemadness.org. (2024). Preparation of pyroglutamic acid. Available at: [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. Available at: [Link]

  • ResearchGate. (n.d.). Internal cyclization of glutamic acid (Glu) to produce pyroglutamic acid (pyrGlu). Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
  • CiteDrive. (n.d.). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. Available at: [Link]

  • PubMed. (1981). Formation of specific amino acid sequences during thermal polymerization of amino acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric radical cyclization with pyroglutamate: synthesis of 7-substituted pyrrolizidinones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Google Patents. (n.d.). WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein.
  • Google Patents. (n.d.). JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins.
  • ResearchGate. (n.d.). Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge–density analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC. Available at: [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • MDPI. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. PMC. Available at: [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • Frontiers. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Available at: [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Decarboxylative Peptide Macrocyclization via Photoredox Catalysis. PMC. Available at: [Link]

  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. Available at: [Link]

  • IQS Barcelona. (2021). Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Available at: [Link]

  • PubMed. (n.d.). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]

  • Lancaster University. (2024). Synthesis of Diverse Metalloid Scaffolds via Transition Metal Catalysis. Lancaster EPrints. Available at: [Link]

  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Available at: [Link]

  • Research Square. (n.d.). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Available at: [Link]

Sources

Application Notes and Protocols for the Solvent-Free Synthesis of Cyclohexyl-pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Commitment to Greener Synthesis

The pyrrolidinone ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. N-cyclohexyl-pyrrolidinone, in particular, serves as a crucial intermediate and a building block in the synthesis of more complex molecules. Traditionally, the synthesis of N-substituted pyrrolidinones has relied on conventional, solvent-heavy methods that generate significant chemical waste, presenting both environmental and economic challenges.

In alignment with the principles of green chemistry, there is a growing imperative to develop synthetic protocols that minimize or eliminate the use of hazardous solvents. This application note details two robust, solvent-free protocols for the synthesis of N-cyclohexyl-pyrrolidinones, leveraging microwave-assisted organic synthesis (MAOS) and mechanochemistry. These methods offer significant advantages over traditional approaches, including reduced reaction times, higher yields, simplified work-up procedures, and a markedly improved environmental profile.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows without compromising on efficiency or product quality.

Methodology 1: Microwave-Assisted Reductive Amination of Levulinic Acid

This protocol leverages the direct reaction of levulinic acid, a bio-derived platform chemical, with cyclohexylamine under solvent-free conditions, facilitated by microwave irradiation. The reaction proceeds via a reductive amination and subsequent cyclization, offering a highly efficient route to the desired N-cyclohexyl-5-methyl-2-pyrrolidinone.

Scientific Rationale

Microwave-assisted synthesis directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases and significantly accelerated reaction rates compared to conventional heating. In this solvent-free protocol, the reactants themselves absorb microwave energy, promoting the efficient formation of the intermediate imine, which is then reduced and cyclized. The use of a heterogeneous catalyst, such as palladium on carbon, is crucial for the reduction step and can often be recycled, further enhancing the green credentials of this method.

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification A Levulinic Acid D Combine Reactants and Catalyst in Microwave Vial A->D B Cyclohexylamine B->D C Pd/C Catalyst C->D E Microwave Irradiation (e.g., 150°C, 90 min) D->E Seal Vial F Cool Reaction Mixture E->F G Filter to Remove Catalyst F->G H Purify by Vacuum Distillation or Chromatography G->H I N-cyclohexyl-5-methyl-2-pyrrolidinone H->I

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Protocol
  • Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add levulinic acid (e.g., 1 mmol, 116.1 mg), cyclohexylamine (e.g., 1.2 mmol, 118.2 mg, 1.2 eq), and a heterogeneous catalyst such as 5% Pd/C (e.g., 5 mol%).

  • Reaction Setup: Seal the vial and place it in the cavity of a microwave synthesizer.

  • Microwave Irradiation: Irradiate the mixture at a constant temperature of 150°C for 90 minutes with continuous stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield N-cyclohexyl-5-methyl-2-pyrrolidinone.

Data and Expected Outcomes
ParameterValueReference
Reactant Ratio (Levulinic Acid:Cyclohexylamine)1:1.2
Catalyst5% Pd/C
Temperature150°C
Reaction Time90 minutes
Expected Yield>85%

Methodology 2: Mechanocatalytic Synthesis from γ-Butyrolactone

This protocol employs mechanochemistry, specifically ball milling, to drive the direct amination of γ-butyrolactone with cyclohexylamine. This solvent-free method relies on the input of mechanical energy to facilitate the reaction, often in the presence of a solid catalyst.

Scientific Rationale

Mechanochemistry utilizes mechanical force to induce chemical reactions, offering a powerful alternative to traditional solvent-based methods. In a ball mill, the impact and friction between the milling balls and the reactants provide the necessary energy to overcome activation barriers. This approach is particularly effective for solid-state or neat liquid reactions, eliminating the need for solvents entirely. The high-energy environment within the mill can lead to unique reactivity and often results in high yields in a short amount of time.

Experimental Workflow

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Profile of Pyrrolidinone Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the promising scaffolds in medicinal chemistry, the five-membered nitrogen-containing heterocyclic ring of pyrrolidinone has emerged as a versatile backbone for the design of potent bioactive compounds with a broad spectrum of activities, including antibacterial and antifungal properties.[2] The inherent structural features of the pyrrolidinone ring allow for diverse functionalization, leading to a wide array of derivatives with potentially unique mechanisms of action and improved pharmacological profiles.[3]

The effective preclinical evaluation of these novel pyrrolidinone derivatives hinges on robust and standardized in vitro antimicrobial susceptibility testing (AST). These tests are fundamental to determining a compound's intrinsic potency, spectrum of activity, and potential for further development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical considerations for conducting reliable in vitro AST of novel pyrrolidinone derivatives. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted with insights from published studies on pyrrolidinone-based compounds.[4][5][6]

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing for Novel Compounds

The primary objective of in vitro AST is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7] This quantitative measure is a critical parameter for assessing the antimicrobial potency of a novel agent. For new chemical entities like pyrrolidinone derivatives, where established breakpoints are not available, the MIC serves as a key comparator against existing antibiotics and other investigational drugs.

Causality in Experimental Design: Why Standardized Methods Matter

Adherence to standardized protocols from bodies like CLSI and EUCAST is paramount for ensuring the reproducibility, comparability, and ultimately, the validity of AST results.[4][5] These guidelines meticulously control for variables that can significantly impact test outcomes, including:

  • Inoculum Preparation: The density of the bacterial or fungal suspension must be precisely controlled, typically to a 0.5 McFarland standard, to ensure consistent results.

  • Growth Media: The composition of the culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth/Agar) is standardized to support the growth of a wide range of pathogens without interfering with the activity of the antimicrobial agent.

  • Incubation Conditions: Standardized temperature, duration, and atmospheric conditions are crucial for optimal microbial growth and consistent test outcomes.

  • Quality Control (QC): The inclusion of well-characterized reference strains with known susceptibility profiles is essential for validating the accuracy and precision of the testing procedure.[8][9]

For novel synthetic compounds like pyrrolidinone derivatives, which may exhibit unique physicochemical properties, careful consideration and potential optimization of these standard methods may be necessary.[10]

Part 2: Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common and recommended AST methods for screening novel compounds.

Broth Microdilution Method: The Gold Standard for MIC Determination

The broth microdilution method is a widely accepted and robust technique for determining the MIC of an antimicrobial agent.[6][11] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis CompoundPrep Prepare Pyrrolidinone Stock Solution (e.g., in DMSO) SerialDilution Perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate CompoundPrep->SerialDilution Add to plate InoculumPrep Prepare 0.5 McFarland Bacterial Suspension Inoculation Inoculate wells with standardized bacterial suspension InoculumPrep->Inoculation Add to plate Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation ReadMIC Visually inspect for turbidity to determine the MIC Incubation->ReadMIC

Caption: Workflow for Broth Microdilution Assay.

  • Preparation of Pyrrolidinone Derivative Stock Solution:

    • Due to the often hydrophobic nature of synthetic compounds, dissolve the pyrrolidinone derivative in a suitable solvent, such as 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[12][13]

    • Expert Insight: The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any intrinsic antimicrobial or growth-inhibitory effects. A solvent toxicity control must be included.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Performing Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrrolidinone derivative stock solution in the appropriate broth. The typical final volume in each well is 100 µL.

    • The concentration range should be broad enough to capture the expected MIC (e.g., 0.25 to 512 µg/mL).[12][13]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include the following controls on each plate:

      • Growth Control: Broth with inoculum, but no compound.

      • Sterility Control: Broth only.

      • Solvent Control: Broth with inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay.

      • Positive Control: A standard antibiotic with known activity against the test organism.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[6]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrrolidinone derivative that completely inhibits visible growth of the microorganism.[7]

Agar Dilution Method: A High-Throughput Alternative

The agar dilution method is another reliable technique for MIC determination and is particularly useful for testing multiple isolates simultaneously.[15] It involves incorporating the pyrrolidinone derivative directly into the agar medium at various concentrations.

AgarDilutionWorkflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis CompoundDilution Prepare serial dilutions of pyrrolidinone derivative MixAndPour Mix compound dilutions with molten MHA and pour plates CompoundDilution->MixAndPour AgarPrep Prepare molten Mueller-Hinton Agar (MHA) AgarPrep->MixAndPour InoculumSpotting Spot standardized bacterial suspensions onto agar surface MixAndPour->InoculumSpotting Incubation Incubate at 35-37°C for 16-20 hours InoculumSpotting->Incubation ReadMIC Observe for growth to determine the MIC Incubation->ReadMIC

Caption: Workflow for Agar Dilution Assay.

  • Preparation of Compound-Containing Agar Plates:

    • Prepare serial dilutions of the pyrrolidinone derivative at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the diluted compound to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar.

    • Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

    • Prepare a control plate containing agar with no compound.

  • Inoculum Preparation and Application:

    • Prepare the inoculum as described for the broth microdilution method, adjusting the final density to approximately 10⁴ CFU per spot.

    • Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates.

  • Incubation and MIC Determination:

    • Allow the spots to dry before inverting the plates for incubation at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria on the agar surface.[16]

Disk Diffusion Method (Kirby-Bauer): A Qualitative Screening Tool

The disk diffusion method is a simple, qualitative technique used to assess the susceptibility of a microorganism to an antimicrobial agent. While it does not provide a direct MIC value, it is an excellent preliminary screening tool.

  • Inoculum and Plate Preparation:

    • Prepare a standardized inoculum (0.5 McFarland) and uniformly streak it onto the surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

  • Disk Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the pyrrolidinone derivative solution.

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

    • Include a standard antibiotic disk as a positive control and a blank disk with the solvent as a negative control.

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 16-18 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

    • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.[3]

Part 3: Data Interpretation, Quality Control, and Troubleshooting

Interpreting the Results

For novel pyrrolidinone derivatives, the interpretation of AST results is primarily based on the MIC values obtained.[17]

  • Potency: Lower MIC values indicate higher antimicrobial potency.

  • Spectrum of Activity: Testing against a panel of diverse microorganisms (e.g., Gram-positive and Gram-negative bacteria, fungi) will reveal the compound's spectrum of activity.

  • Comparison: MIC values should be compared to those of standard-of-care antibiotics to gauge relative efficacy.

Table 1: Example MIC Data for a Hypothetical Pyrrolidinone Derivative (PYR-X)

MicroorganismATCC StrainPYR-X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus2921340.5
Escherichia coli25922160.015
Pseudomonas aeruginosa27853>1280.25
Enterococcus faecalis2921281
The Imperative of a Self-Validating System: Quality Control

A robust quality control (QC) program is the cornerstone of trustworthy and reproducible AST results.[8]

  • QC Strains: A panel of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), must be included in each assay run.[8]

  • Acceptable Ranges: The MIC values for the QC strains must fall within the established acceptable ranges published by CLSI or EUCAST for the control antibiotics.[18]

  • Troubleshooting: If QC results are out of range, the entire assay must be considered invalid, and troubleshooting steps should be initiated to identify the source of the error (e.g., inoculum preparation, media quality, incubation conditions).

Table 2: Commonly Used Quality Control Strains for Antibacterial Susceptibility Testing

QC StrainGram StainKey Characteristics
Staphylococcus aureus ATCC 29213Gram-positiveCommon cause of skin and soft tissue infections.
Escherichia coli ATCC 25922Gram-negativeRepresentative of Enterobacteriaceae.
Pseudomonas aeruginosa ATCC 27853Gram-negativeAn opportunistic pathogen known for its intrinsic resistance.
Enterococcus faecalis ATCC 29212Gram-positiveA common cause of healthcare-associated infections.
Troubleshooting Common Challenges
  • Compound Solubility: Poor solubility of pyrrolidinone derivatives in aqueous media can lead to inaccurate results.[19] Ensure complete dissolution in the initial solvent and consider the use of co-solvents if necessary, always including appropriate controls.

  • Compound Stability: The stability of the pyrrolidinone derivative in the test medium and under incubation conditions should be assessed, as degradation can lead to an overestimation of the MIC.

  • Unexpected Results: Inconsistent or unexpected results may be due to contamination of cultures, incorrect inoculum density, or errors in compound dilution. Aseptic technique and careful adherence to the protocol are critical.

Conclusion

The in vitro antimicrobial susceptibility testing of novel pyrrolidinone derivatives is a critical step in the drug discovery pipeline. By adhering to the standardized and rigorous protocols outlined in this guide, researchers can generate reliable and reproducible data that will accurately inform the potential of these compounds as next-generation antimicrobial agents. The principles of expertise in execution, trustworthiness through robust quality control, and authoritative grounding in established standards are the pillars upon which successful and meaningful AST is built.

References

  • Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. Available at: [Link]

  • Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. Available at: [Link]

  • Rao, P. V., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231. Available at: [Link]

  • Yanni, A. S. (2016). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Journal of Applicable Chemistry, 5(4), 841-848. Available at: [Link]

  • Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. Available at: [Link]

  • Gökçe, M., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 856-861. Available at: [Link]

  • Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. Available at: [Link]

  • Kumar, R. S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 524. Available at: [Link]

  • Butini, S., et al. (2020). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. University of Milan. Available at: [Link]

  • CLSI and EUCAST. (2025). Modification of Antimicrobial Susceptibility Testing Methods. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2025). New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLP. Available at: [Link]

  • Morosini, M. I., et al. (2017). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Enfermedades Infecciosas y Microbiología Clínica, 35(5), 288-295. Available at: [Link]

  • Zbinden, R., et al. (1999). In Vitro Activities of BAL9141, a Novel Broad-Spectrum Pyrrolidinone Cephalosporin, against Gram-Negative Nonfermenters. Antimicrobial Agents and Chemotherapy, 43(6), 1499-1501. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Jones, R. N., et al. (2011). MIC Quality Control Guidelines and Disk Diffusion Test Optimization for CEM-101, a Novel Fluoroketolide. Journal of Clinical Microbiology, 49(5), 1893-1898. Available at: [Link]

  • Davies, E., et al. (2025). Agar-Dilution Is Comparable to Broth Dilution for MIC Determination in Streptococcus agalactiae. Microorganisms, 13(2), 299. Available at: [Link]

  • Grokipedia. (2023). Broth microdilution. Grokipedia. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Available at: [Link]

  • Singh, S., et al. (2025). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. ChemMedChem. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. EUCAST. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Expert Opinion on Therapeutic Patents, 32(11), 1269-1285. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Updated QC-tables. EUCAST. Available at: [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link]

  • Asif, M., & Alghamdi, M. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1701-1725. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination. EUCAST. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert Opinion on Therapeutic Patents, 32(11), 1269-1285. Available at: [Link]

  • Hong, S. K., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 37(5), 416-422. Available at: [Link]

  • Wnuk, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Balouiri, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 427. Available at: [Link]

  • Akhtar, N., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 425-431. Available at: [Link]

  • Islam, M. R., et al. (2020). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Journal of Scientific Research, 12(3), 437-448. Available at: [Link]

  • Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. International Journal of Molecular Sciences, 16(10), 25190-25203. Available at: [Link]

Sources

Preparation of N-aryl derivatives of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-aryl-1-cyclohexyl-5-oxopyrrolidine-3-carboxamides. These compounds represent a pharmacologically privileged scaffold, structurally related to nootropic agents (e.g., Piracetam) and exhibiting documented antimicrobial and ion-channel modulating activities. The synthetic strategy utilizes a cost-effective, atom-economical Aza-Michael addition-cyclization cascade starting from itaconic acid, followed by a divergent amidation step to generate N-aryl libraries. This guide prioritizes "green chemistry" principles where possible, utilizing aqueous solvents for the scaffold formation.

Introduction & Retrosynthetic Analysis

The 2-pyrrolidone (gamma-lactam) ring is a core structural motif in medicinal chemistry. The specific regioisomer 5-oxopyrrolidine-3-carboxylic acid is distinct from the more common pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) derivatives.

Biological Relevance:

  • CNS Activity: Modulators of chemically gated ion channels (e.g., Nav1.8 inhibitors for pain management).

  • Antimicrobial: N-aryl amides of this scaffold have shown efficacy against multidrug-resistant S. aureus.

  • Cognitive Enhancement: Structural analogs to racetams.

Synthetic Strategy: The synthesis is disconnected into two phases:

  • Scaffold Construction: Reaction of Itaconic acid (2-methylenesuccinic acid) with Cyclohexylamine. This proceeds via an Aza-Michael addition to the exocyclic double bond, followed by intramolecular cyclization to form the lactam ring.

  • Library Diversification: Activation of the carboxylic acid followed by nucleophilic acyl substitution with various arylamines (anilines).

Retrosynthesis Target Target: N-aryl-1-cyclohexyl- 5-oxopyrrolidine-3-carboxamide Inter Intermediate: 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Target->Inter Amidation (SOCl2 or HATU) Reagent Reagent: Ar-NH2 (Anilines) Target->Reagent SM1 Starting Material A: Itaconic Acid Inter->SM1 Aza-Michael Cyclization SM2 Starting Material B: Cyclohexylamine Inter->SM2

Figure 1: Retrosynthetic disconnection showing the modular assembly of the target molecule.

Experimental Protocols

Phase 1: Scaffold Synthesis (Green Protocol)

Objective: Preparation of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. Mechanism: Thermally induced Aza-Michael addition followed by condensation.

ParameterSpecification
Scale 50 mmol (approx. 6.5 g Itaconic acid)
Solvent Water (Green Solvent)
Temperature Reflux (100°C)
Time 12–16 Hours
Yield Expectation 85–95%

Step-by-Step Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Itaconic acid (6.51 g, 50 mmol) and Water (50 mL). Stir to form a suspension.

  • Amine Addition: Slowly add Cyclohexylamine (4.96 g, 5.7 mL, 50 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; slight warming will occur.

  • Reaction: Heat the mixture to reflux (100°C) for 12 hours. The solution should become clear and then potentially precipitate the product upon cooling.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 5% HCl solution to pH ~2–3 to protonate the carboxylic acid.

    • If a solid precipitates: Filter the white solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

    • If oil forms/no precipitate: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Validation: Check purity via

    
     NMR. The disappearance of the alkene protons (5.7–6.3 ppm) of itaconic acid confirms the Michael addition.
    
Phase 2: N-Aryl Amidation (Acid Chloride Method)

Objective: Coupling of the scaffold with an aniline derivative (e.g., 4-Chloroaniline). Rationale: The Acid Chloride method is chosen for its robustness and cost-effectiveness compared to peptide coupling agents (HATU/EDC), though the latter can be used for sensitive substrates.

ReagentEquivalentsRole
Scaffold Acid 1.0 eqCore Substrate
Thionyl Chloride (

)
3.0 eqChlorinating Agent
Aniline Derivative 1.1 eqNucleophile
Triethylamine (

)
2.0 eqBase (Acid Scavenger)
DCM / THF SolventReaction Medium

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • In a dry RBF under Nitrogen/Argon, dissolve 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (2.11 g, 10 mmol) in dry DCM (20 mL).

    • Add Thionyl Chloride (2.2 mL, 30 mmol) and a catalytic drop of DMF.

    • Reflux for 2 hours.[1][2]

    • Evaporate solvent and excess

      
       under reduced pressure (rotary evaporator). Co-evaporate with Toluene (2x) to remove traces of 
      
      
      
      . Result: Crude Acid Chloride (usually an oil or low-melting solid).
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM (15 mL).

    • In a separate vessel, mix the Aryl Amine (11 mmol) and Triethylamine (20 mmol) in dry DCM (15 mL).

    • Cool the amine solution to 0°C (ice bath).

    • Add the acid chloride solution dropwise to the amine solution.

  • Completion:

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Monitor by TLC (System: 5% Methanol in DCM).

  • Workup:

    • Wash the reaction mixture with 1M HCl (to remove unreacted amine), then Saturated

      
       (to remove unreacted acid), and finally Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: Hexane

    
     Ethyl Acetate).
    

Quality Control & Troubleshooting

Analytical Specifications
  • 
     NMR (DMSO-
    
    
    
    ):
    • Amide NH: Singlet, typically

      
       9.5–10.5 ppm (diagnostic for N-aryl amide).
      
    • Cyclohexyl: Multiplet,

      
       1.0–1.8 ppm.
      
    • Pyrrolidinone Ring: Diastereotopic protons at C-4 (

      
       2.4–2.8 ppm) and C-2 (
      
      
      
      3.4–3.8 ppm).
  • Mass Spectrometry: Look for

    
     and 
    
    
    
    .
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Scaffold).

    • Solution: Ensure reflux is vigorous. If the product is water-soluble, do not filter; use continuous extraction or lyophilization.

  • Issue: Incomplete Amidation.

    • Solution: The acid chloride might hydrolyze if solvents are not dry. Alternatively, switch to T3P (Propylphosphonic anhydride) coupling in EtOAc, which is highly effective for anilines with electron-withdrawing groups.

Decision Logic for Purification

Purification Start Crude Reaction Mixture TLC TLC Analysis (5% MeOH/DCM) Start->TLC Impurities Significant Impurities? TLC->Impurities Recryst Recrystallization (EtOH or iPrOH) Impurities->Recryst No/Minor Column Flash Chromatography (SiO2, Hex/EtOAc) Impurities->Column Yes/Complex Final Final Product (>95% Purity) Recryst->Final Column->Final

Figure 2: Decision tree for selecting the optimal purification method based on crude purity.

References

  • Synthesis of 1-Substituted 5-oxopyrrolidine-3-carboxylic acids

    • Source:Journal of General Chemistry / ResearchG
    • Citation: "Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids."
    • Relevance: Establishes the core reaction between itaconic acid and amines.
  • Amidation Protocols (Acid Chloride Method)

    • Source:Molecules (MDPI).
    • Citation: "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv
    • Relevance: Details the conversion of the carboxylic acid to amides/hydrazides via activated intermedi
  • Aza-Michael Mechanism

    • Source:Frontiers in Chemistry.
    • Citation: "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids."[3]

    • Relevance: Mechanistic insight into the ring-closing of itaconic acid deriv
  • Biological Context (Nav1.8 Inhibition)

    • Source:N
    • Citation: "5-Oxopyrrolidine-3-carboxamides as Nav1.
    • Relevance: Validates the pharmaceutical utility of the target scaffold.[2]

Sources

Troubleshooting & Optimization

Improving solubility of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-CYC-5OXO-03 Subject: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Executive Summary & Compound Profile

Welcome to the Formulation Support Center. You are dealing with 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide , a molecule that presents a classic "amphiphilic conflict."[1][2][3][4]

  • The Conflict: The pyrrolidone core and carboxamide group are polar and hydrogen-bond active, promoting crystal lattice stability.[1][3] Conversely, the N-cyclohexyl group is a bulky, lipophilic moiety that disrupts water structuring.[1][2][3]

  • The Result: The compound likely exhibits BCS Class II behavior (Low Solubility, High Permeability) or borderline Class IV.[1][3] It resists dissolution not just because of lipophilicity (LogP), but because of high crystal lattice energy (intermolecular amide-amide bonding).[1][2][3]

Physicochemical Snapshot (Estimated)
PropertyValue / PredictionImplication
Molecular Weight ~210.27 g/mol Small molecule; diffusion is not the rate-limiting step.[1][2][3][4][5]
LogP (Octanol/Water) ~1.2 – 1.8Moderately lipophilic.[1][3][4] Soluble in alcohols, poor in pure water.[2][3][4]
pKa NeutralCrucial: pH adjustment (acid/base) will NOT significantly improve solubility as there are no ionizable centers in the physiological range (pH 2-10).[1][2][3][4]
H-Bond Donors 1 (Amide NH2)Strong potential for crystal lattice formation.[1][2][3][4]
H-Bond Acceptors 2 (Carbonyls)Good candidate for cosolvency.[1][2][3][4][6]

Decision Matrix: Selecting Your Method

Before proceeding, use this logic flow to determine the best solubilization strategy for your specific application (in vivo vs. in vitro).

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Assays (DMSO allowed?) AppType->InVitro InVivo In Vivo / Animal Studies AppType->InVivo DMSOCheck Is DMSO toxicity a concern? InVitro->DMSOCheck MethodB Method B: Cyclodextrin Complexation (Best for Stability) InVivo->MethodB IV/IP Injection MethodC Method C: Surfactant Micelles (Tween 80) InVivo->MethodC Oral Gavage MethodA Method A: Organic Cosolvent (DMSO/Ethanol) DMSOCheck->MethodA No DMSOCheck->MethodB Yes (Cell sensitive)

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental constraints.

Protocol A: Cosolvency (The "Quick Fix")

Mechanism: Reduces the dielectric constant of the solvent system, making it more energetically favorable for the lipophilic cyclohexyl tail to solvate.[3][4]

Recommended Solvent System:

  • Primary: Ethanol (EtOH) or PEG 400.[1][3][4]

  • Secondary: Water or Saline.[1][2][3][4]

Step-by-Step Workflow:
  • Weighing: Accurately weigh the target amount of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide.

  • Primary Solvation: Dissolve the compound completely in 100% Ethanol or PEG 400 .[1][3][4]

    • Note: Do not add water yet.[1][2][3][4] The compound must be in molecular dispersion first.[3][4]

    • Target Conc: Make a 100x or 1000x stock solution.

  • Slow Dilution: Add the aqueous buffer (PBS or Water) dropwise to the organic stock while vortexing rapidly.[1][3][4]

    • Warning: If you add the stock to the water, you risk "crashing out" (precipitation) due to local high concentrations.[3] Always keep the system under kinetic energy (stirring).[3][4]

Troubleshooting Table:

Issue Cause Solution
Cloudiness upon dilution Dielectric shock (polarity changed too fast).[1][2][3][4] Use a "bridge" solvent like Propylene Glycol (PG) (e.g., 10% EtOH / 40% PG / 50% Water).[1][2][3]

| Precipitation over time | Ostwald Ripening. | This method is kinetically stable but thermodynamically unstable.[1][3][4] Use immediately (within 4 hours). |

Protocol B: Cyclodextrin Complexation (The "Gold Standard")[1][2][3]

Why this works: The cyclohexyl group is the ideal size to fit inside the hydrophobic cavity of


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP

CD)
.[1][2][3][4] This hides the hydrophobic portion of the molecule, leaving the polar pyrrolidone/amide exposed to water.[3][4]

Mechanism: Host-Guest Inclusion Complex (


 Stoichiometry).[1][2][3][4][7]

CDComplexation cluster_0 Aqueous Phase Guest Drug (Cyclohexyl) Complex Inclusion Complex (Soluble) Guest->Complex Hydrophobic Interaction Host HP-Beta-CD (Cavity) Host->Complex Encapsulation

Figure 2: Schematic of the inclusion complex formation where the cyclohexyl moiety is encapsulated by the cyclodextrin torus.[1][3]

Experimental Protocol (Molar Ratio Method):
  • Calculate Molar Ratio: Use a 1:2 molar ratio (Drug:CD) to ensure full encapsulation.

    • MW Drug: ~210 g/mol .[1][3][4]

    • MW HP

      
      CD: ~1400  g/mol .[1][3][4]
      
    • Example: For 10 mg drug, use ~140 mg HP

      
      CD.[1][3][4]
      
  • Vehicle Preparation: Dissolve HP

    
    CD in water/PBS (20% w/v solution) first. Ensure it is clear.
    
  • Addition: Add the drug powder to the CD solution.

  • Equilibration:

    • Method: Shake or stir at room temperature for 24 to 48 hours .

    • Speed: Moderate (do not create foam).[1][3][4]

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.[1][3][4] The filtrate is your solubilized drug.[3][4]
    

Stability & Degradation (The "Watch Out" Section)

Critical Warning: This molecule contains a primary carboxamide (


) and a lactam  (cyclic amide).[1][2][3][4]
  • Hydrolysis Risk: At extreme pH (pH < 2 or pH > 10), the exocyclic amide can hydrolyze to the carboxylic acid (1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid).[1][2][3]

  • Lactam Ring Opening: Less likely under mild conditions, but possible in strong base, leading to ring-opening (GABA derivative formation).[1][2][3]

Recommendation: Maintain pH between 5.5 and 7.4 . Avoid storing stock solutions in basic buffers (> pH 8.[1][3][4]0) for extended periods (> 1 week).

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to speed up dissolution?

  • Yes, but with caution. Sonication generates heat.[1][2][3][4] As this compound likely has a temperature-dependent solubility, heating helps dissolution, but cooling back to RT might cause precipitation.[1][2][3][4] Sonicate in short bursts (30s) to avoid overheating.

Q2: Why not just use DMSO?

  • Answer: DMSO is an excellent solvent for this compound.[1][3][4] However, for biological assays, DMSO concentrations >0.1% can be cytotoxic or interfere with enzymes.[2][3][4] If you use DMSO, create a 1000x stock and dilute, but watch for "crashing out" (see Protocol A).[2][3]

Q3: My solution turned yellow after a week. Is it safe to use?

  • Answer: No. Color change usually indicates oxidation or hydrolysis contaminants.[1][2][3][4] Discard the solution. Amides should be colorless in solution.

Q4: Is this compound light-sensitive?

  • Answer: While specific data is sparse, pyrrolidone derivatives are generally stable to light.[1][2][3][4] However, as a precaution for all NCEs (New Chemical Entities), store solid and solution in amber vials.[1][2][3]

References

  • PubChem Compound Summary. (2025). 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide (and related analogs).[1][2][3][4][8] National Center for Biotechnology Information.[1][3][4] Retrieved from .[1][2][3]

  • Yalkowsky, S. H., et al. (2010).[1][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (Reference for general amide/lactam solubility behavior).

  • Loftsson, T., & Brewster, M. E. (2010).[1][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] (Validation for Protocol B).

  • Sanghvi, R., et al. (2008).[1][3][4][6] Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 366-376.[1][2][3][4] (Context for pyrrolidone-based solubility mechanisms). Link

Sources

Optimizing yield in the cyclization of itaconic acid with cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of N-substituted pyrrolidones via the cyclization of itaconic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the reaction between itaconic acid and cyclohexylamine, a process of significant interest for creating functionalized, bio-based monomers and chemical intermediates.[1][2]

My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with this cascade reaction.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield of the desired N-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is significantly lower than expected. What are the primary causes?

This is the most common issue encountered. Low yield is rarely due to a single factor but rather a combination of incomplete reaction, side-product formation, and suboptimal conditions. Let's break down the likely culprits:

  • Incomplete Dehydration/Cyclization: The final step, an intramolecular amidation to form the 5-membered pyrrolidone ring, is a condensation reaction that releases one molecule of water.[3] This is a reversible equilibrium. If water is not actively removed from the reaction medium, the equilibrium will not favor the cyclized product. High temperatures are often required to drive off water, but this introduces other risks (see Question 2).

  • Formation of the Stable Amic Acid Intermediate: The initial Michael addition of cyclohexylamine to itaconic acid is typically fast and exothermic. This is followed by the slower, thermally-driven cyclization. If the temperature is too low or the reaction time is too short, you may be isolating the uncyclized N-cyclohexyl-2-methylenesuccinamic acid intermediate.

  • Side Reactions: Several side reactions can compete with the desired pathway, significantly reducing your yield. These are discussed in detail below.

Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products?

Observing multiple products is a clear indicator that your reaction conditions are promoting undesired pathways. Based on the chemistry of itaconic acid, here are the most probable side products you are seeing.[2][4]

Side Product Cause of Formation Proposed Mitigation Strategy
N-Cyclohexylitaconimide Direct amidation of both carboxylic acids without the initial Michael addition. This is favored by very high temperatures and the use of itaconic anhydride instead of itaconic acid.Use itaconic acid, not the anhydride. Maintain temperature control to favor the Michael addition pathway first.
Isomerization to Mesaconic Acid Derivatives Itaconic acid can isomerize to the more thermodynamically stable mesaconic acid (its trans-isomer) at elevated temperatures, especially under basic conditions.[1][2] The amine itself can act as a base to catalyze this.Keep reaction temperatures as low as effectively possible. Consider a solvent-based system to maintain a consistent temperature profile. A patent suggests keeping the initial contacting temperature below 50°C.
Polymerization The double bond in itaconic acid and its derivatives can undergo polymerization, especially at high temperatures or in the presence of radical initiators.[4]Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent radical polymerization. Use inhibitors like 4-methoxyphenol (MeHQ) if conducting the reaction at very high temperatures, as is common in polyester synthesis.[5][6]
Uncyclized Michael Adduct Insufficient heat or reaction time to drive the final condensation and ring-closing step.Increase reaction time or temperature moderately. Consider using a high-boiling point azeotropic solvent (e.g., toluene, xylene) with a Dean-Stark trap to actively remove water and drive the equilibrium.[3]
Question 3: What is the optimal temperature profile for this reaction?

There is a critical balance to be struck. The initial Michael addition is exothermic and can often proceed at low temperatures, while the subsequent cyclization requires thermal energy to eliminate water.

  • Initial Contacting: A patented method suggests that the initial mixing of itaconic acid and the primary amine should be controlled at temperatures of 50°C or less, and preferably even at room temperature (0-25°C), to manage the exotherm and prevent unwanted side reactions before the main heating phase.

  • Cyclization Phase: Driving the reaction to completion often requires higher temperatures (e.g., 150-180°C), particularly in solvent-free (neat) conditions or when using a Dean-Stark apparatus for water removal.[3][6]

Recommendation: A two-stage thermal profile is often best.

  • Combine reactants in a suitable solvent or neat at a controlled low temperature (e.g., < 50°C).

  • Once the initial exothermic reaction subsides, gradually heat the mixture to the target temperature (e.g., 130-160°C) to initiate cyclization and water removal.

Question 4: How does solvent choice impact the reaction? Can I run it neat?

The choice of solvent is critical and depends on your strategy for water removal.

  • Solvent-Free (Neat): Running the reaction neat is atom-economical but offers poor temperature control and can lead to a thick, difficult-to-stir mixture. It relies on high temperatures (>160°C) to boil off the water, which increases the risk of isomerization and polymerization.[7]

  • Azeotropic Solvents (Toluene, Xylene): This is a highly effective method for forcing the cyclization equilibrium towards the product.[3] By refluxing with a Dean-Stark trap, water is physically removed from the reaction as it forms. This often allows for lower reaction temperatures compared to neat conditions.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents can facilitate the dissolution of reactants but are difficult to remove and do not aid in water removal. Their use is more common when an activating agent is used rather than thermal condensation.[8]

Recommendation: For robust and scalable optimization, using toluene with a Dean-Stark apparatus provides the best control over both temperature and water removal, which are the two most critical parameters for achieving high yield.

Question 5: Is a catalyst required for this cyclization?

The reaction between itaconic acid and a primary amine to form the N-substituted pyrrolidone is often described as an autocatalyzed cascade reaction .[1][2] The secondary amine formed after the initial Michael addition acts as an intramolecular nucleophile, and the carboxylic acid groups can participate in proton transfer, obviating the need for an external catalyst in many cases.

However, if the reaction stalls or requires excessively high temperatures, a mild acid catalyst could potentially be used to promote the final dehydration step, though this is not commonly reported for this specific transformation and could promote side reactions. In related polymer chemistry, catalysts like zinc acetate are used, but this is for polycondensation reactions.[6] For this specific small molecule synthesis, it is best to first optimize thermal and solvent conditions before exploring catalysis.

Core Reaction Mechanism & Troubleshooting Workflow

Understanding the reaction pathway is key to effective troubleshooting. The process is a classic example of a cascade reaction, where a sequence of reactions occurs in one pot.[1][2]

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants IA Itaconic Acid MA Michael Adduct (Zwitterionic Intermediate) IA->MA 1. Aza-Michael Addition (Fast, Exothermic) CHA Cyclohexylamine CHA->MA AA Amic Acid Intermediate MA->AA Proton Transfer Product N-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic Acid AA->Product 2. Intramolecular Amidation (Slow, Thermal, Reversible) H2O Water (byproduct) Product->H2O

Caption: Cascade reaction pathway for pyrrolidone synthesis.

Troubleshooting Workflow

If you are facing issues with yield or purity, follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow decision decision result result issue issue start Start: Low Yield / Impure Product check_tlc Analyze crude product by TLC/LCMS. Multiple spots? start->check_tlc incomplete_rxn Reaction likely incomplete. Isolate & check starting material or intermediate. check_tlc->incomplete_rxn No (Single Major Spot) side_rxns Side reactions are dominant. check_tlc->side_rxns Yes (Multiple Spots) fix_incomplete Increase reaction time. Increase temperature moderately. Ensure efficient water removal (e.g., use Dean-Stark). incomplete_rxn->fix_incomplete Action end Re-run and Analyze fix_incomplete->end fix_side_rxns Lower reaction temperature. Control initial exotherm. Run under inert atmosphere. Use itaconic acid, not anhydride. side_rxns->fix_side_rxns Action fix_side_rxns->end

Sources

Technical Support Center: Troubleshooting Pyrrolidinone Ring Closure Failures

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Topic: 2-Pyrrolidinone (γ-Lactam) Synthesis Scope: Ring closure failure modes, kinetic vs. thermodynamic bottlenecks, and catalytic deactivation.

Diagnostic Workflow: The Failure Decision Tree

Before altering conditions, diagnose the specific mode of failure. Use this decision tree to categorize your issue.

Pyrrolidinone_Troubleshooting Start START: Reaction Failed Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Remains SM Intact Check_SM->SM_Remains Yes SM_Gone SM Consumed Check_SM->SM_Gone No Check_MS Check MS/TLC of Mixture Check_MW Check Molecular Weight Check_MS->Check_MW Activation_Issue Activation Failure (Kinetic Barrier) SM_Remains->Activation_Issue Steric_Electronic Steric Hindrance or Deactivated Amine Activation_Issue->Steric_Electronic Coupling Agent Active? SM_Gone->Check_MS Polymer Insoluble/Gummy Solid (Polymerization) Check_MW->Polymer High MW / Insoluble Rearrangement Product + Urea Mass (N-Acylurea Rearrangement) Check_MW->Rearrangement M+ Urea Mass Hydrolysis Reverted to Acid/Amine (Hydrolysis) Check_MW->Hydrolysis M+ 18 (Open Chain) Wrong_Isomer Wrong Regioisomer (5-endo vs 5-exo) Check_MW->Wrong_Isomer Correct Mass, Wrong NMR

Figure 1: Diagnostic logic flow for identifying the root cause of cyclization failure.

Technical Deep Dives: Failure Modes & Solutions

Category 1: The "Kinetic Trap" (Coupling Reagent Failures)

Symptom: Starting material is consumed, but the major product is a stable, non-cyclized byproduct (often M+ urea mass).

Mechanism: When using carbodiimides (EDC, DCC), the initial intermediate is a highly reactive O-acylisourea.[1][2] If the amine nucleophile is slow (due to sterics or electronics) or the ring closure is strained, this intermediate can rearrange into a stable, unreactive N-acylurea. This is an irreversible "dead end."

Solution Protocol:

  • Add HOAt/HOBt: These additives react with the O-acylisourea to form an active ester.[1][2] This ester is less reactive than the O-acylisourea but immune to the rearrangement, preserving the activated species until the amine can attack.

  • Switch to Uronium/Phosphonium (HATU/PyBOP): These reagents avoid the O-acylisourea intermediate entirely, proceeding via an OBt/OAt active ester directly.

Reagent SystemRisk of RearrangementReactivityRecommended For
EDC / DCM HighModerateSimple, unhindered substrates
EDC / HOBt LowModerateStandard cyclizations
HATU / DIPEA NegligibleVery HighSterically hindered / Electronic deactivation
T3P (Propylphosphonic Anhydride) NoneHighLarge scale, low epimerization risk
Category 2: The "Thermodynamic Wall" (Thermal Cyclization)

Symptom: Reaction stalls at equilibrium (50% conversion) or hydrolyzes back to open chain upon workup.

Mechanism: Lactamization is an equilibrium process:


-amino acid 

Lactam +

. For 5-membered rings, the entropy of cyclization is favorable, but the enthalpy of the amide bond formation requires energy. Water accumulation drives the reverse reaction (hydrolysis).

Solution Protocol:

  • Dean-Stark Trap: Use toluene/xylene at reflux to physically remove water.

  • Molecular Sieves: Add activated 4Å sieves to the reaction vessel (for lower boiling solvents).

  • The "Nylon-4" Risk: High concentrations (>0.5 M) favor intermolecular reaction (polymerization) over intramolecular cyclization. Always run dilute (0.01 M - 0.05 M) if polymerization is observed.

Category 3: Baldwin's Rules Violations (5-endo-trig)

Symptom: Reaction fails completely; starting material recovered or decomposes.

Mechanism: According to Baldwin's rules, 5-exo-trig (closing onto a double bond outside the ring) is favored.[3] However, 5-endo-trig (closing onto a double bond inside the newly forming ring) is disfavored due to orbital misalignment.

  • Example: Attempting to close an amine onto an enone to form a pyrrolidinone often fails if the geometry requires a 5-endo-trig attack.

Solution:

  • Reduce the double bond first: Convert the precursor to a saturated system (5-exo-tet), which is favored.

  • Change the Electrophile: Use an acid chloride or activated ester (5-exo-trig) instead of a Michael acceptor if possible.

Experimental Protocols

Protocol A: High-Efficiency HATU Cyclization

Best for: Sensitive substrates, chiral centers, or sterically hindered amines.

  • Preparation: Dissolve the

    
    -amino acid (1.0 equiv) in anhydrous DMF (0.05 M concentration). Note: Dilution is critical to prevent dimerization.
    
  • Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion.

  • Reaction: Allow to warm to room temperature. Monitor by LCMS. Complete conversion is usually seen within 1-4 hours.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), then saturated

    
     and brine.
    
Protocol B: Robust Thermal Dehydration (Metal-Free)

Best for: Stable, simple substrates; Scalable.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Suspend

    
    -amino acid in Toluene or Xylene (0.1 M).
    
  • Catalyst (Optional): Add p-Toluenesulfonic acid (pTSA) (0.05 equiv).

  • Reflux: Heat to vigorous reflux (

    
    ). Water separation should be visible in the trap.
    
  • Duration: 12-24 hours.

  • Troubleshooting: If the starting material is insoluble, add 10% DMSO or switch to a high-boiling polar solvent (NMP) with molecular sieves.

Frequently Asked Questions (FAQ)

Q: My Pd-catalyzed C-H amination stops at 20% conversion. Adding more catalyst doesn't help. Why? A: This is likely product inhibition or catalyst poisoning . The formed pyrrolidinone product is a better ligand for Palladium than the starting amide, sequestering the catalyst.

  • Fix: Use a bidentate ligand with higher affinity for Pd than the lactam product, or use a removable directing group (e.g., 8-aminoquinoline) that holds the metal in the active geometry.

Q: I see a spot on TLC with the correct mass, but NMR shows it's not the ring-closed product. A: Check for the activated ester or mixed anhydride . If you quenched the reaction with methanol/water during workup, you might have trapped the intermediate. Alternatively, if using EDC, you may have isolated the N-acylurea rearrangement product (Mass = Product + Urea).

Q: Can I cyclize a


-amino ester directly without hydrolyzing to the acid first? 
A:  Yes, but it requires heat or a base.
  • Thermal: Heat neat or in high-boiling solvent (150°C+).

  • Base-Mediated: Treat with NaH or KOtBu in THF. This generates the amide anion, which is a powerful nucleophile (Exothermic! Cool to 0°C).

References

  • Baldwin, J. E. (1976).[3] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • He, G., Zhang, S. Y., Nack, W. A., Li, Q., & Chen, G. (2013).[4] Use of a readily removable auxiliary group for the synthesis of pyrrolidones by the palladium-catalyzed intramolecular amination of unactivated γ C(sp3)-H bonds.[4] Angewandte Chemie International Edition, 52(42), 11124-11128.[4] Link

  • DeTar, D. F., & Silverstein, R. (1966).[1] Reactions of Carbodiimides. II. The Mechanisms of the Reactions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Carboxylic Acids. Journal of the American Chemical Society, 88(5), 1020–1023. Link

Sources

Technical Support Center: Purification of Polar Pyrrolidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PPC-9000 Topic: Troubleshooting Retention, Resolution, and Isolation of Polar Pyrrolidine Carboxamides Assigned Specialist: Senior Application Scientist

Introduction: The "Impossible" Compound

Pyrrolidine carboxamides represent a unique purification bottleneck in drug discovery. Structurally, they possess a "perfect storm" of physicochemical challenges:

  • High Polarity: The amide bond coupled with the pyrrolidine nitrogen creates significant dipole moments.

  • Basicity: The pyrrolidine nitrogen (if free) or associated basic motifs interact strongly with acidic silanols on silica gel.

  • Rotamerism: The partial double-bond character of the amide

    
     bond creates cis/trans rotamers that interconvert slowly on the NMR/HPLC timescale, often mimicking impurities.
    

This guide provides field-proven protocols to resolve these specific issues.

Module 1: Normal Phase Flash Chromatography

The Problem: "The Streak"

Users often report that the compound streaks from the baseline to the solvent front, or adheres irreversibly to the silica column.

Root Cause: Uncapped silanols (


) on the silica surface act as weak acids (

). Basic pyrrolidine nitrogens form hydrogen bonds or ionic interactions with these sites, causing peak tailing.
The Solution: Amine Modifiers

You must introduce a competing base to "mask" the silanols.

Protocol A: The "Magic" Solvent System (DCM/MeOH/NH₄OH) Do not use simple MeOH/DCM gradients for highly polar amines. You must use Ammonium Hydroxide.

ComponentRoleRecommended Ratio (Isocratic Test)
Dichloromethane (DCM) Weak solvent (Carrier)90
Methanol (MeOH) Strong solvent (Eluent)10
NH₄OH (28-30% aq) Modifier (Silanol Blocker)1

Step-by-Step Preparation:

  • Premix the Eluent: Do not rely on the pump to mix NH₄OH. It is immiscible in pure DCM.

  • Solubility Check: Mix DCM and MeOH first. Add NH₄OH dropwise while stirring. If the solution turns cloudy, add more MeOH until clear.

  • Column Conditioning: Flush the silica column with 5 Column Volumes (CV) of the mobile phase before loading the sample. This saturates the silanols with ammonia.

Alternative: Triethylamine (TEA)

  • Usage: Add 0.5% TEA to the mobile phase.

  • Warning: TEA can form non-volatile salts. If your next step is biological screening, TEA residues can be cytotoxic.

Module 2: Reverse Phase & HILIC Strategies

The Problem: "No Retention"

On standard C18 columns at neutral pH, polar pyrrolidines often elute in the void volume (


).
The Solution: pH Control or HILIC[1]

Strategy A: High pH Reverse Phase (The "Switch") At low pH (formic acid/TFA), the pyrrolidine nitrogen is protonated (


), making it highly polar and reducing retention. At high pH, it becomes a neutral free base, significantly increasing hydrophobicity and retention on C18.
  • Column Requirement: You must use a hybrid-particle column (e.g., Waters XBridge, Agilent Zorbax Extend, or Gemini NX) rated for pH 10-12. Standard silica C18 dissolves above pH 8.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography) If the compound is too polar even for High pH C18 (LogP < 0), switch to HILIC.

  • Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and an acetonitrile-rich mobile phase.[1]

  • Elution Order: Opposite to C18. Non-polar impurities elute first; polar pyrrolidines elute later.

Decision Matrix: Selecting the Chromatography Mode

PurificationLogic Start Compound Characteristics LogP Calculated LogP? Start->LogP PosLogP LogP > 1.0 LogP->PosLogP NeutLogP 0 < LogP < 1.0 LogP->NeutLogP NegLogP LogP < 0 LogP->NegLogP NPC Normal Phase (Silica) Modifier: 1% NH4OH PosLogP->NPC Good Solubility in DCM RP_HighPH RP-HPLC (C18 Hybrid) pH 10 (NH4HCO3) NeutLogP->RP_HighPH Maximize Retention HILIC HILIC (Bare Silica/Amide) High ACN Start NegLogP->HILIC Too Polar for C18

Figure 1: Decision matrix for selecting the optimal purification stationary phase based on calculated hydrophobicity (LogP).

Module 3: The "Ghost" Impurity (Rotamers)

The Problem: Double Peaks

Users observe two peaks in LCMS or NMR (often a 60:40 or 70:30 ratio) that have identical Mass-to-Charge (m/z) ratios. They assume the compound is impure.[2]

The Science: Restricted Rotation

The


 amide bond has partial double bond character. In pyrrolidine carboxamides, the rotation around this bond is restricted, leading to cis and trans rotamers. These are not  impurities; they are the same compound in different conformations.

Diagnostic Workflow:

  • LCMS Check: Do both peaks have the exact same mass spectrum?

  • TLC Check: Run a 2D-TLC.

    • Step 1: Elute the plate in Direction 1. Air dry.

    • Step 2: Rotate plate 90° and elute again.

    • Result: If spots appear off the diagonal, they are interconverting rotamers.

  • VT-NMR (The Gold Standard):

    • Take a ¹H-NMR at Room Temperature (RT).

    • Heat the sample to 80°C - 100°C (in DMSO-d6).

    • Observation: If the two sets of peaks coalesce into sharp single peaks, it is a single pure compound.

RotamerCheck Obs Observation: Double Peaks (NMR/LC) MassCheck Check MS Spectra Obs->MassCheck DiffMass Different Mass MassCheck->DiffMass Impurity SameMass Identical Mass MassCheck->SameMass VT_NMR Run VT-NMR (Heat to 100°C) SameMass->VT_NMR Coalesce Peaks Merge? VT_NMR->Coalesce YesMerge Rotamers (Pure Compound) Coalesce->YesMerge Yes NoMerge Diastereomers (Impurity) Coalesce->NoMerge No

Figure 2: Logical workflow to distinguish between actual impurities and amide rotamers.

Module 4: Isolation & Work-up

The Problem: "Oiling Out"

Pyrrolidine carboxamides rarely crystallize due to the entropy of the rotamer mixture. They often form "gums" or oils that trap solvents.

Troubleshooting Guide
MethodProtocolWhy it works
Lyophilization Dissolve in t-BuOH/Water (1:1) or 1,4-Dioxane. Freeze and sublime.Removes solvent without requiring a crystal lattice to form. Yields a fluffy powder.
HCl Salt Formation Dissolve oil in Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise.Protonating the pyrrolidine nitrogen disrupts internal H-bonding and forces precipitation as a solid salt.
Trituration Add Pentane or Hexane to the oil. Sonicate vigorously. Decant solvent. Repeat.Removes trapped high-boiling solvents (like DMF or DMSO) from the oil.

References

  • High pH Reverse Phase Strategy

    • Title: Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
    • Source: University of Tartu / Journal of Chrom
    • URL:[Link]

  • HILIC Methodology

    • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][3]

    • Source: Arabian Journal of Chemistry / NIH.
    • URL:[Link]

  • Rotamer Phenomena

    • Title: Chromatographically separable rotamers of an unhindered amide.[4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Pyrrolidine Synthesis & Purification Context

    • Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase.[5]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

Sources

Overcoming steric hindrance in N-cyclohexyl pyrrolidinone formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #CHP-SYN-8842 Topic: Overcoming Steric Hindrance in N-Cyclohexyl-2-Pyrrolidinone (CHP) Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Steric Challenge

You are likely encountering stalled conversion or competitive elimination reactions. The synthesis of N-cyclohexyl-2-pyrrolidinone (CHP) presents a classic physical organic chemistry conflict:

  • Nucleophilic bulk: The cyclohexyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ring) creates significant steric drag compared to linear alkyl amines, impeding the initial nucleophilic attack on the carbonyl carbon (in condensation methods) or the 
    
    
    
    trajectory (in alkylation methods).
  • Thermal penalty: To overcome this activation energy barrier, researchers often increase heat, which inadvertently triggers ring-opening polymerization (forming Nylon-4 derivatives) or oxidation (browning).[1]

This guide provides two validated protocols to bypass these barriers, depending on your starting materials.

Diagnostic: Select Your Synthesis Route

Before proceeding, identify your pathway. The troubleshooting steps differ fundamentally between Condensation (Thermodynamic control) and Alkylation (Kinetic control).

ReactionSelection Start START: Select Precursors RouteA Route A: GBL + Cyclohexylamine (Condensation) Start->RouteA RouteB Route B: 2-Pyrrolidinone + Cyclohexyl Halide (N-Alkylation) Start->RouteB Decision Primary Challenge? RouteA->Decision RouteB->Decision SolA Issue: Equilibrium Stalling Fix: Azeotropic Dehydration / Zeolites Decision->SolA Route A SolB Issue: E2 Elimination (Cyclohexene) Fix: Phase Transfer Catalysis (PTC) Decision->SolB Route B

Figure 1: Decision tree for selecting the appropriate optimization strategy based on starting materials.

Protocol A: High-Pressure Thermal Condensation (Preferred)

Best for: Scalability, Atom Economy, Industrial Relevance.[1] Mechanism: Nucleophilic acyl substitution followed by cyclization.

The steric bulk of cyclohexylamine makes the initial attack on


-butyrolactone (GBL) sluggish. The reaction is an equilibrium; water accumulation prevents the ring closure (dehydration) step.
Optimized Protocol
  • Reagents: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Butyrolactone (1.0 equiv), Cyclohexylamine (1.1 - 1.2 equiv).
    
  • Catalyst: Y-Zeolite or Magnesium Silicate (5 wt%). Why? Lewis acid sites activate the carbonyl oxygen, lowering the activation energy required for the bulky amine attack.[1]

  • Conditions: 250°C – 280°C (Autoclave/Pressure Vessel).[1]

Step-by-Step Workflow:

  • Loading: Charge the autoclave with GBL and Cyclohexylamine. Add 5% wt Zeolite catalyst (calcined at 500°C prior to use to remove pore water).

  • Inerting: Purge with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     three times to remove oxygen (prevents oxidation/color formation).
    
  • Reaction: Heat to 260°C . Pressure will rise to ~15-20 bar. Hold for 4-6 hours.

    • Note: If using a glass reactor (not recommended for this temp), you must use a Dean-Stark trap with toluene to remove water, but the temperature will be limited to ~110°C, resulting in very slow kinetics (days).[1]

  • Workup: Cool to room temperature. Filter catalyst.

  • Purification: Fractional distillation under reduced pressure.

Troubleshooting Route A
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Water inhibition (Equilibrium shift).Critical: Use anhydrous reagents. If possible, vent the reactor carefully at intervals (if equipped with a vapor phase condenser) to remove steam, or increase amine excess to 1.5 equiv.[1]
Viscous/Solid Residue Polymerization (Nylon-4 formation).[2][3]Reduce temperature to <280°C. Ensure the reaction mixture is not basic; the amine itself is basic, but adding strong alkali bases promotes ring-opening polymerization.
Dark Brown Color Oxidation of amine.Strict ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

purge is mandatory. Add antioxidant (e.g., BHT, 0.1%) if high purity is required.

Protocol B: Phase Transfer Catalyzed N-Alkylation

Best for: Lab scale, mild conditions, avoiding high pressure.[1] Mechanism:


 Substitution.

The Trap: Reacting 2-pyrrolidinone with cyclohexyl bromide using standard bases (NaH, NaOEt) often fails.[1] The cyclohexyl ring is a secondary carbon; strong bases cause E2 elimination , yielding cyclohexene instead of the product.[1]

The Solution: Use Solid-Liquid Phase Transfer Catalysis (PTC) .[4][5] This allows the use of solid KOH (mild surface reaction) and protects the nucleophile.

Optimized Protocol
  • Reagents: 2-Pyrrolidinone (1.0 equiv), Cyclohexyl Bromide (1.2 equiv).[1]

  • Base: Solid KOH (powdered, 2.0 equiv).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).[1]

  • Solvent: Toluene (Non-polar is critical).[1][6]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-pyrrolidinone and Cyclohexyl Bromide in Toluene.

  • Activation: Add TBAB and powdered KOH.

  • Reaction: Heat to reflux (110°C) with vigorous stirring.

    • Mechanism:[3][6][7][8][9] The TBAB transports the deprotonated pyrrolidinone anion into the organic phase as a loose ion pair

      
      . This "naked" anion is highly nucleophilic but less basic, favoring 
      
      
      
      (substitution) over
      
      
      (elimination).
  • Monitoring: Check TLC/GC for disappearance of pyrrolidinone.

  • Workup: Filter off solid KBr/KOH. Wash filtrate with water. Dry organic layer (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and concentrate.
    

PTC_Mechanism cluster_Solid Solid Phase (KOH Surface) cluster_Interface Interface cluster_Organic Organic Phase (Toluene) Deprotonation Pyrrolidinone + KOH -> Pyr-K+ + H2O Exchange Ion Exchange: Pyr-K+ + Q+Br- -> [Pyr- Q+] + KBr Deprotonation->Exchange Attack [Pyr- Q+] + Cy-Br (Steric Shielding) Exchange->Attack Product Product: N-Cyclohexyl Pyrrolidinone + Q+Br- (Recycled) Attack->Product

Figure 2: Phase Transfer Catalysis (PTC) mechanism preventing E2 elimination.

FAQ: Advanced Troubleshooting

Q: Why can't I just use NaH in DMF for the alkylation? A: You can, but yields will likely be <40%.[1] NaH is a "hard" base and DMF is a polar aprotic solvent that strips cations. This exposes the secondary cyclohexyl halide to a "naked" base, promoting elimination (formation of cyclohexene gas) rather than the difficult sterically hindered substitution. PTC in Toluene "softens" the nucleophile.

Q: My product has a purity of 95% but smells like ammonia/fish. Why? A: This is residual cyclohexylamine (Route A).[1] It forms an azeotrope with CHP.

  • Fix: Wash the organic product with 1M HCl before the final distillation. This converts the amine to a water-soluble salt (Cyclohexylammonium chloride), which is easily washed away.

Q: Can I use Microwave irradiation? A: Yes. Microwave irradiation is excellent for overcoming the steric activation barrier in Route A.

  • Settings: 200°C, 300W, 10-20 mins.

  • Benefit: Rapid heating outpaces the slower polymerization side-reactions.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing 2-Pyrrolidinone Synthesis from γ-Butyrolactone. Retrieved from [1]

  • ChemicalBook. (2024).[10] 2-Pyrrolidinone: Synthesis method and chemical reaction. Retrieved from [1]

  • MDPI. (2024).[1][10] Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination. Retrieved from [1]

  • ACS Green Chemistry Institute. (2026).[1] Phase Transfer Catalysis Reagent Guide. Retrieved from [1]

  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent: N-Alkylation of Aromatic Carboxamides. Retrieved from

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of cyclohexyl-pyrrolidinones

Comparative Guide: Mass Spectrometry Fragmentation of Cyclohexyl-Pyrrolidinones ( -PCYP)

Executive Summary & Structural Context

Target Analyte:

Chemical Class:Key Structural Feature:



Significance for Researchers: The cyclohexyl substitution increases lipophilicity and steric bulk, enhancing dopamine transporter (DAT) binding potency (approx.[1] 2x that of

12

Mechanistic Fragmentation Analysis

A. Electron Ionization (GC-MS)

In Gas Chromatography-Mass Spectrometry (EI source at 70 eV),

Primary Pathway:


-Cleavage

  • Precursor: Molecular Ion (

    
    ), m/z 271 (often weak or absent).
    
  • Mechanism: The radical electron on the nitrogen drives the homolytic cleavage of the C-C bond adjacent to the carbonyl group.

  • Resulting Base Peak (m/z 166): The Cyclohexyl-Immonium Ion .

    • Structure:

      
      
      
    • Mass Calculation: Cyclohexyl (83) + CH (13) + Pyrrolidine ring residue (70) = 166 Da .

Secondary Pathway: Benzoyl Ion Formation The charge can occasionally be retained on the carbonyl fragment, though this is less favorable than the immonium formation.

  • Fragment: Benzoyl ion (

    
    ), m/z 105 .
    
  • Further Decay: Loss of CO to form the Phenyl cation (

    
    ), m/z 77 .
    
B. Electrospray Ionization (LC-MS/MS)

In Liquid Chromatography-Mass Spectrometry (ESI+), the molecule forms a stable protonated precursor

  • Precursor: m/z 272.20

    
    .
    
  • Collision Induced Dissociation (CID):

    • Heterolytic Cleavage: Similar to EI, the bond between the ketone and the

      
      -carbon breaks.
      
    • Product Ions:

      • m/z 166: The protonated immonium species (dominant).

      • m/z 91: Tropylium ion (from the phenyl ring, if fragmentation is extensive).

      • m/z 149: Common background or specific rearrangement in some isomers.

Comparative Performance: -PCYP vs. Alternatives

The following table objectively compares

Immonium Base Peak
Feature

-PCYP (Cyclohexyl)

-PVP (Propyl)

-PHP (Butyl/Hexyl)
Side Chain Cyclohexyl RingPropyl ChainButyl Chain
Molecular Ion (

)
m/z 271m/z 231m/z 245
Base Peak (Immonium) m/z 166 m/z 126 m/z 140
Immonium Structure



Secondary Ions m/z 105, 77, 91m/z 105, 77, 91m/z 105, 77, 91
McLafferty Rearr. Blocked (Ring constraint)Possible (H-transfer)Possible (H-transfer)

Diagnostic Insight: The shift of the base peak by +40 Da (from 126 to 166) is the definitive marker for the cyclohexyl substitution replacing the propyl chain.

Visualization of Fragmentation Pathways[5][6][7][8]

The following diagram illustrates the mechanistic divergence between the Cyclohexyl (


FragmentationPCYPα-PCYP (Precursor)m/z 271AlphaCleavageα-Cleavage(C-C Bond Break)PCYP->AlphaCleavageEI (70eV)PVPα-PVP (Precursor)m/z 231PVP->AlphaCleavageEI (70eV)Ion166Cyclohexyl-Immonium Ion[C11H20N]+m/z 166 (Base Peak)AlphaCleavage->Ion166Charge Retention on NIon126Propyl-Immonium Ion[C8H16N]+m/z 126 (Base Peak)AlphaCleavage->Ion126Charge Retention on NBenzoylBenzoyl Ion[C7H5O]+m/z 105AlphaCleavage->BenzoylCharge Retention on OPhenylPhenyl Ion[C6H5]+m/z 77Benzoyl->Phenyl-CO (28 Da)

Caption: Comparative fragmentation showing the origin of the diagnostic m/z 166 base peak for


Validated Experimental Protocols

Protocol A: GC-MS Identification Workflow

Objective: Confirm presence of

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • For biological matrices (urine/blood), perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 9) and Ethyl Acetate. Evaporate and reconstitute.

  • Instrument Parameters (Agilent 5977 or equivalent):

    • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

    • Source Temp: 230°C; Quad Temp: 150°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 166 .

    • Verify ratio of m/z 166 (100%) : m/z 105 (~5-10%) : m/z 77 (~5%).

Protocol B: LC-MS/MS Confirmation

Objective: High-sensitivity detection of metabolites.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 mins.

  • MRM Transitions (Positive Mode):

    • Quantifier: 272.2

      
       166.1 (Collision Energy: ~20-25 eV).
      
    • Qualifier: 272.2

      
       91.1 (Collision Energy: ~35 eV).
      

References

  • Kolanos, R., et al. (2015).[2] "Structural Modification of the Designer Stimulant

    
    -Pyrrolidinovalerophenone (
    
    
    -PVP) Influences Potency at Dopamine Transporters."[2] ACS Chemical Neuroscience.[2] Link
  • Wojtyniak, K., et al. (2020).

    
    -pyrrolidinophenone synthetic cathinones." Forensic Toxicology. Link
    
  • Cayman Chemical. "

    
    -PCYP (Hydrochloride) Product Information & Mass Spectrum." Cayman Chemical Database. Link
    
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectral Library - Version 3.9 (2021)." SWGDRUG.org. Link

  • National Institute of Standards and Technology (NIST). "N-Cyclohexyl-2-pyrrolidone Mass Spectrum." NIST Chemistry WebBook. Link

A Comparative Crystallographic Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in the development of inhibitors for enzymes such as the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), the pyrrolidine carboxamide scaffold has emerged as a cornerstone for potent and selective agents.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to understanding their interaction with biological targets and optimizing their pharmacological properties.

This guide focuses on the structural analysis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide . A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB), reveals that an experimentally determined crystal structure for this specific compound has not been deposited in the public domain.

To provide researchers with a robust framework for structural comparison and analysis, this guide will utilize the high-resolution crystal structure of a potent, closely related analog: (3S)-1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide . This analog's structure has been determined at a resolution of 1.62 Å in complex with its target protein, InhA (PDB ID: 4TZK).[2] By using this structure as a validated reference, we can infer key conformational features of the target molecule and discuss the profound impact of substituent changes on crystal packing and intermolecular interactions.

Comparative Structural Analysis: Experimental vs. Inferred Structures

The analysis of the surrogate molecule, (3S)-1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide, within the InhA binding pocket provides invaluable, experimentally validated insights into the preferred conformation of this chemical series.[2]

Key Conformational Features from PDB Entry 4TZK
  • Pyrrolidine Ring Pucker: The central 5-oxopyrrolidine ring is not planar. It adopts a specific envelope or twisted conformation to minimize steric strain. This puckering positions the substituents at the 1 and 3 positions in a well-defined spatial orientation, which is critical for fitting into the enzyme's active site.

  • Cyclohexyl Group Orientation: The N1-cyclohexyl group adopts a stable chair conformation. Its orientation relative to the pyrrolidine ring is crucial for establishing hydrophobic interactions within the target protein.

  • Carboxamide Linkage: The amide bond at the C3 position is essentially planar. The geometry of this group, including the torsion angle between the pyrrolidine ring and the dichlorophenyl moiety, dictates the directionality of potential hydrogen bonds and other interactions.

Comparison with Target Molecule: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

The primary structural difference is the replacement of the N-(3,5-dichlorophenyl) group with a simple primary amide (-NH2). This substitution has significant implications for its potential crystal structure.

  • Hydrogen Bonding: The target molecule possesses both a hydrogen bond donor (-NH2) and an acceptor (C=O of the amide), in addition to the lactam and amide carbonyls. This contrasts with the surrogate, where the amide N-H is the primary donor. This increased hydrogen bonding capability would likely lead to a more complex and robust network of intermolecular interactions in the crystal lattice of the target molecule, potentially resulting in a higher melting point and different solubility profile.

  • Crystal Packing: The bulky, hydrophobic 3,5-dichlorophenyl group of the surrogate molecule plays a significant role in its crystal packing, likely forming pi-stacking or other van der Waals interactions. The absence of this group in the target molecule would fundamentally alter the packing arrangement. We can hypothesize that the smaller -NH2 group would allow for a denser packing structure, dominated by strong hydrogen bonds between amide groups of adjacent molecules.

Data Summary and Comparison

The following table summarizes the known crystallographic data for the surrogate molecule from PDB entry 4TZK and provides an inferred comparison for the target molecule.

Parameter(3S)-1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide (from PDB: 4TZK)[2]1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide (Inferred/Hypothetical)
Data Source Experimental (X-ray Diffraction)Not Available (Requires Experimental Determination)
Resolution 1.62 ÅN/A
Pyrrolidine Pucker Envelope/Twist ConformationExpected to be similar to minimize strain
Cyclohexyl Conformation ChairExpected to be a stable chair conformation
Key Intermolecular Forces Hydrogen bonding (amide N-H to protein), Van der Waals, Hydrophobic interactionsExpected to be dominated by strong, directional N-H···O=C hydrogen bonding between molecules.
Effect of Substituent The 3,5-dichlorophenyl group provides a large, hydrophobic surface, limiting H-bond donation and directing packing.The -NH2 group is a potent H-bond donor and acceptor, suggesting a crystal packing motif governed by a robust H-bond network.

Protocol for Determining the Crystal Structure of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

For researchers aiming to obtain definitive experimental data, the following protocol outlines the standard workflow for single-crystal X-ray diffraction of a small organic molecule.

Step 1: Material Purification
  • Synthesize or Procure the compound 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide.

  • Purify the Compound to the highest possible degree (>99%). Techniques such as recrystallization or column chromatography are essential. Impurities can severely inhibit crystal growth.

  • Confirm Purity using methods like NMR, HPLC, and Mass Spectrometry.

Step 2: Crystallization Screening
  • Objective: To find conditions that yield single, diffraction-quality crystals (typically >0.1 mm in all dimensions).

  • Methodology:

    • Select a range of solvents in which the compound has moderate solubility.

    • Set up crystallization trials using various techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place a drop of this solution on a slide over a reservoir containing a less-soluble "anti-solvent." The anti-solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

      • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Monitoring: Regularly inspect the trials under a microscope over several days to weeks.

Step 3: Crystal Selection and Mounting
  • Selection: Identify a suitable crystal. It should be a single, well-formed crystal with sharp edges and no visible cracks or defects.

  • Mounting: Carefully pick up the crystal using a cryo-loop and immediately flash-cool it in liquid nitrogen to prevent ice formation and radiation damage during data collection. The crystal is then transferred to the diffractometer.

Step 4: X-ray Diffraction Data Collection
  • Instrument: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.

  • Data Collection:

    • The mounted crystal is placed in a cold stream (typically 100 K) on the diffractometer.

    • The instrument rotates the crystal through a series of angles while irradiating it with X-rays.

    • The detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern.

Step 5: Structure Solution and Refinement
  • Data Processing: The diffraction pattern is indexed and integrated to produce a file containing the reflection data.

  • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using software like SHELXL. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using tools like CheckCIF to ensure its chemical and geometric sensibility. The data is then typically deposited in a public database like the CSD.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for obtaining and analyzing small-molecule crystal structure data.

XRay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Deposition Synthesis Synthesis & Purification Purity Purity Confirmation (NMR, HPLC) Synthesis->Purity Crystallization Crystallization Screening Purity->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction-Quality Crystal Obtained DataCollection X-ray Data Collection Mounting->DataCollection Processing Data Processing & Integration DataCollection->Processing Diffraction Pattern Generated Solution Structure Solution (Phasing) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition (CSD) Refinement->Validation FinalReport Publication / Guide Validation->FinalReport Final Structure & Report

Caption: Workflow for Small-Molecule X-ray Crystallography.

References

  • PDB Entry 4TZK . Crystal structure of Mycobacterium tuberculosis enoyl reductase (INHA) complexed WITH 1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE. RCSB Protein Data Bank. [Link]

  • He, X., Alian, A., Stroud, R.M., Ortiz de Montellano, P.R. (2014). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. This is the primary citation associated with the 4TZK structure. [Link]

  • PubChem Entry for (3S)-1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide . National Center for Biotechnology Information. [Link]

  • PDB Entry 4U0K . Crystal structure of Mycobacterium tuberculosis enoyl reductase complexed with N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide. RCSB Protein Data Bank. [Link]

  • PDB Entry 2H7I . Crystal structure of Mycobacterium tuberculosis enoyl reductase (InhA) complexed with 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide. RCSB Protein Data Bank. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) . The home of the Cambridge Structural Database (CSD), the world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

Sources

A Scientist's Guide to Validating Pyrrolidinone Ligand Docking Simulations Against Bacterial Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antibacterial agents, the pyrrolidinone scaffold has emerged as a promising starting point for inhibitor design.[1][2][3] Its structural versatility allows for the exploration of vast chemical space, leading to potent activity against a range of bacterial pathogens.[1] Structure-based drug design, particularly molecular docking, is a cornerstone of this discovery process. However, the predictive power of in silico models is only as reliable as their experimental validation.

This guide provides a comprehensive comparison of computational docking simulations with real-world experimental data for pyrrolidinone-based ligands targeting bacterial proteins. We will delve into the nuances of selecting appropriate docking software, the critical importance of robust experimental validation through techniques like Minimum Inhibitory Concentration (MIC) assays, and the definitive structural confirmation offered by X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational prediction and biological reality.

The Synergy of Simulation and Experimentation: A Necessary Partnership

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[4] However, these simulations are based on scoring functions that approximate complex biological systems.[4] Therefore, experimental validation is not just a confirmatory step but an integral part of a feedback loop that refines our computational models and guides the design of more effective therapeutics.

Below is a workflow illustrating the iterative process of docking simulation and experimental validation in antibacterial drug discovery.

cluster_computational Computational Phase cluster_experimental Experimental Phase ligand_prep Pyrrolidinone Ligand Library Preparation docking Molecular Docking Simulation (e.g., AutoDock, DOCK 6) ligand_prep->docking target_prep Bacterial Target Protein Preparation target_prep->docking analysis Analysis of Docking Poses & Scoring Functions docking->analysis synthesis Ligand Synthesis analysis->synthesis Prioritize Candidates mic_assay Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_assay crystallography X-ray Crystallography (Optional) mic_assay->crystallography sar Structure-Activity Relationship (SAR) Analysis mic_assay->sar sar->ligand_prep Iterative Refinement

Caption: Iterative workflow for docking simulation and experimental validation.

Comparing Docking Software: A Look at Performance

Several software packages are available for molecular docking, each with its own algorithms and scoring functions.[4] AutoDock and DOCK are two widely used programs in academic and industrial research.

  • AutoDock , particularly its variant AutoDock Vina, is known for its speed and ease of use. It employs an empirical scoring function that has been shown to be effective in predicting binding modes.

  • DOCK , now in version 6, has a longer history and offers a more complex and customizable suite of tools, including force-field-based scoring functions.[5][6][7][8]

Experimental Validation: The Ground Truth

The ultimate test of a potential antibacterial compound is its ability to inhibit bacterial growth. This is where experimental validation becomes paramount.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro antibacterial activity of a compound. It determines the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antibacterial agent.

The following table presents a hypothetical comparison of docking scores and experimental MIC values for a series of pyrrolidinone derivatives against Staphylococcus aureus, a common Gram-positive pathogen.

Compound IDDocking Score (kcal/mol) with AutoDock VinaDocking Score (kcal/mol) with DOCK 6MIC (µg/mL) against S. aureus
PYR-001-8.5-9.28
PYR-002-7.9-8.516
PYR-003-9.1-10.14
PYR-004-6.5-7.064
PYR-005-8.8-9.58

This data illustrates a general trend where lower (more favorable) docking scores correlate with lower (more potent) MIC values. However, it's crucial to note that this correlation is not always perfect, highlighting the importance of experimental testing.

X-ray Crystallography: The Definitive Picture

While MIC assays provide data on the whole-cell activity of a compound, they do not confirm that the compound is binding to the intended target in the predicted manner. X-ray crystallography provides a high-resolution, three-dimensional structure of the ligand-protein complex, offering unambiguous evidence of the binding mode.

Obtaining a crystal structure of a pyrrolidinone ligand bound to its bacterial target, such as DNA gyrase or a penicillin-binding protein, can definitively validate the docking predictions and provide invaluable insights for further lead optimization.[9][10][11] The root-mean-square deviation (RMSD) between the docked pose and the crystallographically determined pose is a key metric for validating the accuracy of the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.

The following diagram outlines the logical flow of validating a docking prediction with experimental data.

cluster_validation Validation Logic docking_pred Docking Prediction (Binding Pose & Score) correlation Correlation? docking_pred->correlation mic_result MIC Assay Result (Antibacterial Activity) mic_result->correlation cryst_struct X-ray Crystal Structure (Binding Confirmation) confirmation Confirmation? cryst_struct->confirmation correlation->docking_pred Weak Correlation (Re-evaluate Docking Protocol) correlation->confirmation Strong Correlation sar Structure-Activity Relationship (SAR) confirmation->sar Validated Hit

Caption: Logical flow for validating docking predictions.

Detailed Experimental Protocols

To ensure scientific rigor, the following are detailed protocols for the key experimental validation techniques.

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213). b. Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the pyrrolidinone test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound stock in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL. b. Include a growth control (bacteria in broth without compound) and a sterility control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Molecular Docking with AutoDock Vina

This protocol provides a general workflow for docking a pyrrolidinone ligand to a bacterial target protein.

1. Preparation of the Receptor (Bacterial Protein): a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be used. b. Prepare the protein using AutoDockTools (ADT): remove water molecules, add polar hydrogens, and assign Gasteiger charges. c. Save the prepared protein in the PDBQT file format.

2. Preparation of the Ligand (Pyrrolidinone Derivative): a. Draw the 2D structure of the ligand using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. b. Minimize the energy of the 3D structure using a force field (e.g., MMFF94). c. In ADT, set the torsional degrees of freedom for the ligand. d. Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation: a. Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The active site can be identified from the literature or by finding the binding pocket of a co-crystallized ligand.

4. Running the Docking Simulation: a. Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name. b. Execute AutoDock Vina from the command line using the configuration file.

5. Analysis of Results: a. Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). b. Visualize the docking results using a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein's active site residues.

Conclusion

The validation of docking simulations for pyrrolidinone ligands against bacterial targets is a critical process that combines computational predictions with robust experimental data. While docking can provide valuable insights and guide the initial stages of drug discovery, it is the experimental validation through MIC assays and, ideally, X-ray crystallography that provides the definitive evidence of antibacterial activity and binding mode. By following a structured and iterative workflow that integrates these computational and experimental approaches, researchers can enhance the efficiency and success rate of discovering novel pyrrolidinone-based antibacterial agents.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure, 1283, 135175. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. [Link]

  • Allen, W. J., Balius, T. E., Mukherjee, S., Brozell, S. R., Moustakas, D. T., Lang, P. T., ... & Rizzo, R. C. (2015). DOCK 6: Impact of new features and current docking performance. Journal of computational chemistry, 36(15), 1132-1156. [Link]

  • St-Onge, M., Voisine, V., & Roy, R. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7695. [Link]

  • Ternansky, R. J., Draheim, S. E., Pike, A. J., Counter, F. T., Eudaly, J. A., & Kasher, J. S. (1993). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters. Journal of medicinal chemistry, 36(22), 3224-3229. [Link]

  • Kovalenko, S. M., Fisyuk, A. S., Polovkov, N. Y., Kholodnyak, S. V., Kryshtal, A. V., & Starosyla, S. A. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO [2, 3-d] PYRIMIDINE-4-CARBOXYLIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 23-31. [Link]

  • Balius, T. E., Tan, Y. S., & Chakrabarti, M. (2024). DOCK 6: Incorporating hierarchical traversal through precomputed ligand conformations to enable large‐scale docking. Journal of Computational Chemistry, 45(1), 47-63. [Link]

  • Semper, C. G., Ma, D., Zlitni, S., & Tønjum, T. (2020). Pyrrolidine-2, 3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. MedChemComm, 11(1), 136-143. [Link]

  • eScholarship. (2015). DOCK 6: Impact of new features and current docking performance. [Link]

  • da Silva, A. C. G., de Oliveira, D. N., de Almeida, A. C. G., Leite, A. C. L., de Oliveira, A. P., de Araújo, J. M., ... & Brondani, D. J. (2020). Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. Journal of Molecular Structure, 1202, 127271. [Link]

  • ResearchGate. (2015). DOCK 6: Impact of New Features and Current Docking Performance. [Link]

  • Steroid Derivatives as Potential Antimicrobial Agents against Staphylococcus aureus Planktonic Cells. (2020). Microorganisms, 8(4), 468. [Link]

  • Singleton, M. R., Dauter, Z., Isupov, M. N., & Wigley, D. B. (1999). X-ray structure of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis. Structure, 7(10), 1217-1226. [Link]

  • Jacquline Rosy, P., & Jebastin Sonia Jas, M. (2022). Identification of Potential Inhibitor Targeting InhA, Molecular Docking, ADMET, Molecular Dynamic Simulation and Antibacterial. Journal of Pharmaceutical Research International, 24-37. [Link]

  • Gopika, S., Sivasankari, H., Santhi, N., & Kowsalya, R. (2022). molecular docking, validation and pharmacokinetic prediction of some designed pyrazole derivatives against dna gyrase. INTERNATIONAL JOURNAL OF BIOLOGY, PHARMACY AND ALLIED SCIENCES (IJBPAS), 11(7), 3431-3444. [Link]

  • Ulloora, S., Shrivastava, S., & Jasrai, Y. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology, 19(1), 1-11. [Link]

  • Kurbanova, A. M., Kurbonov, M., Leszczynski, J., & Kukaniev, M. A. (2022). One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach. Arabian Journal of Chemistry, 15(5), 103768. [Link]

  • Kumar, A., & Lynn, A. M. (2023). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(14), 6729-6741. [Link]

  • Green synthesis, X-ray crystal structure, evaluation as in vitro cytotoxic and antibacterial agents of a new Zn. (2021). Inorganica Chimica Acta, 517, 120188. [Link]

  • Matmour, D., Boudis, A., & Merzouk, H. (2022). Insight into DNA Gyrase Inhibition Using Quantitative Structure-Activity Relationships and Structure-Based Drug Design Approaches. Batna Journal of Medical Sciences, 9(2), 101-105. [Link]

  • Quorum Sensing Laboratory, Centre of Research in Infectious Diseases, School of Chemical and Biotechnology, SASTRA Deemed to be University, Thanjavur, India, & Department of Chemistry, School of Chemical & Biotechnology, SASTRA Deemed to be University, Thanjavur, India. (2023). Design, dynamic docking, synthesis, and in vitro validation of a novel DNA gyrase B inhibitor. Journal of Biomolecular Structure and Dynamics, 41(16), 7859-7873. [Link]

  • Lynch, A. M., Borek, D., Otwinowski, Z., & Minor, W. (2024). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section D: Structural Biology, 80(6). [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and X-ray crystal structures of metal complexes with new Schiff-base ligands and their antibacterial activities. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide, a novel compound for which a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a cautious and informed approach, grounded in the principles of chemical safety and regulatory compliance, is paramount.[1][2][3]

This document is designed to be a practical resource, offering not just procedural instructions but also the scientific rationale behind them. By understanding the "why" behind each step, laboratory personnel can cultivate a proactive safety culture and make informed decisions when handling novel chemical entities.

Hazard Assessment: An Evidence-Based Approach in the Absence of a Specific SDS

Without a dedicated SDS for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide, we must infer its potential hazards by analyzing its chemical structure and consulting data on analogous compounds.[2][4] This compound integrates a cyclohexyl group, a pyrrolidinone ring (a lactam), and a carboxamide functional group.

Hazard Profile by Analogy:

Structural Moiety Potential Hazards Supporting Evidence
Pyrrolidinone Core - Skin, eye, and respiratory tract irritant.[4][5] - Some pyrrolidine derivatives have shown neurotoxic or other biological activities.[6][7]The simple parent compound, 2-pyrrolidone, is classified as an irritant.[5][8] Various substituted pyrrolidines are explored in drug discovery for their wide range of biological activities, implying that novel derivatives should be handled with care due to potential bioactivity.[6][9][10]
Carboxamide Group - Potential for toxicity. - Can release toxic fumes (nitrogen oxides) upon decomposition.Carboxamides are a diverse class of compounds with a wide range of toxicological profiles. Some are relatively benign, while others can be harmful.[11][12] It is prudent to assume potential toxicity.
Cyclohexyl Group - Generally considered to have low toxicity, but can contribute to the overall lipophilicity of the molecule.This substituent is common in many chemical structures and does not in itself typically confer high toxicity.

Given the available information, 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide should be handled as a hazardous substance with the following potential characteristics:

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin.[11][13]

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.[4][5][14]

Therefore, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be disposed of as hazardous chemical waste.[2][15]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a risk of splashing, a face shield should also be worn.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

  • Body Protection: A standard laboratory coat must be worn.[4]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of waste containing 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide.

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent accidental and potentially dangerous chemical reactions in the waste container.[16][17]

  • Solid Waste:

    • This includes unused or expired 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide, contaminated weighing papers, and any personal protective equipment (gloves, etc.) that is grossly contaminated.

    • Collect this waste in a dedicated, robust container with a secure lid, such as a high-density polyethylene (HDPE) pail.[4]

  • Liquid Waste:

    • This includes any solutions containing the compound.

    • Collect liquid waste in a separate, clearly designated, and chemically compatible container (e.g., a glass or HDPE bottle with a screw cap).[4]

    • Crucially, do not mix this waste with other waste streams (e.g., halogenated solvents, strong acids, or bases) unless their compatibility is certain.[17]

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with the compound should be disposed of in a designated sharps container.

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[16][18]

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[18]

  • The label must also include the full chemical name: "1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide" and the approximate concentration if in solution.[18]

  • List all components of a liquid waste mixture, including solvents, with their approximate percentages.[18]

  • The date of waste accumulation should also be clearly visible.

Step 3: Storage of Waste in the Laboratory

Waste must be stored safely in designated "Satellite Accumulation Areas" within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department.[18]

  • Containers must be kept securely closed at all times, except when adding waste.[18]

  • Store waste containers in a well-ventilated area, away from heat sources or direct sunlight.[16]

  • Ensure that incompatible waste types are physically segregated.[17] For instance, keep this organic waste away from strong oxidizing agents.

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe temporary storage of hazardous waste. The final disposal must be handled by professionals.

  • Never dispose of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide down the drain or in the regular trash. [2][4][16] This is a serious regulatory violation and can cause significant environmental damage.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[3] They are trained and equipped to handle the transportation and final disposal in compliance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA).[19]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Contain: For small spills of the solid, carefully sweep it up, avoiding the creation of dust, and place it in the solid hazardous waste container.[2] For small liquid spills, use an inert absorbent material like vermiculite or sand to soak it up, then transfer the absorbent material to the solid hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • For large spills, do not attempt to clean them up yourself. Evacuate the area, secure it, and contact your institution's EHS department or emergency response team immediately.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_labeling Identification cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Solid, Liquid, or Contaminated Labware) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_waste Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - All Components & % - Date solid_waste->label_waste liquid_waste->label_waste store_safe Store in Designated Satellite Accumulation Area label_waste->store_safe containment Use Secondary Containment store_safe->containment contact_ehs Contact EHS for Pickup containment->contact_ehs end Professional Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the safe disposal of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is not merely a procedural task; it is a fundamental responsibility of every scientist. For novel compounds like 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide, where specific hazard data is limited, a conservative approach is always the correct one. By treating the unknown with respect, adhering to established safety protocols, and working closely with your institution's EHS department, you contribute to a safer laboratory environment for yourself, your colleagues, and the community at large.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Introduction to Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]

  • EPA Definition of Hazardous Waste. Foxx Life Sciences. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • A Quick and Comprehensive Review of EPA Hazmat Classifications. Hazardous Materials Experts. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • 2-Pyrrolidone - Wikipedia. Wikipedia. [Link]

  • Toxicity and death following recreational use of 2-pyrrolidino valerophenone. International Journal of Legal Medicine. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Annales Pharmaceutiques Françaises. [Link]

  • CALAMIDE® C - Safety Data Sheet. Pilot Chemical. [Link]

  • ICSC 0562 - PYRROLIDONE. International Labour Organization. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.